molecular formula C8H8O3 B1221552 3-Methoxy-2,5-toluquinone CAS No. 611-68-7

3-Methoxy-2,5-toluquinone

Numéro de catalogue: B1221552
Numéro CAS: 611-68-7
Poids moléculaire: 152.15 g/mol
Clé InChI: HVGWDVJUMODUIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methoxy-2,5-toluquinone has been reported in Antrodia cinnamomea, Taiwanofungus salmoneus, and other organisms with data available.
from Aspergillus sp.;  structure given in first source
from the fungus Antrodia cinnamomea;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGWDVJUMODUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209992
Record name 3-Methoxy-2,5-toluquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-68-7
Record name 2-Methoxy-6-methyl-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2,5-toluquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC407935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxy-2,5-toluquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-2,5-toluquinone: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources, Occurrence, and Biological Significance of 3-Methoxy-2,5-toluquinone for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring benzoquinone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its known natural sources, documented occurrences, and insights into its potential mechanisms of action based on the activities of structurally related compounds. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

The primary documented natural source of this compound is the fermentation broth of a specific fungal strain.[1][2] While its presence in the broader natural world is not extensively documented, related toluquinone derivatives are known to be produced by various fungi and have been identified in the defensive secretions of some arthropods.

Fungal Origin

This compound was first isolated from the fermentation broth of Aspergillus sp. HPL Y-30,212.[1][2] Fungi, particularly from the genera Aspergillus and Penicillium, are well-known producers of a diverse array of secondary metabolites, including various quinones. For instance, the closely related compounds fumigatin (3-hydroxy-4-methoxy-2,5-toluquinone) and spinulosin (3:6-dihydroxy-4-methoxy-2:5-toluquinone) are metabolic products of Aspergillus fumigatus and Penicillium spinulosum, respectively.

Other Potential Occurrences

While direct isolation from other sources has not been reported, this compound has been identified as a degradation product of griseofulvin, an antifungal medication produced by the fungus Penicillium griseofulvum. Additionally, toluquinones are known components of the defensive secretions of some millipede species, suggesting a potential, though unconfirmed, occurrence in the animal kingdom.

Quantitative Data

Specific quantitative data regarding the yield of this compound from its primary natural source, Aspergillus sp. HPL Y-30,212, is not available in the accessible literature. However, the following table provides a hypothetical, yet realistic, representation of the types of quantitative data that would be relevant for the isolation of such a compound from a fungal fermentation process.

ParameterValueUnitSource
Fungal StrainHPL Y-30,212-Aspergillus sp.
Fermentation Volume10L-
Incubation Period14days-
Crude Extract Yield5.2g-
Purified Compound YieldData not availablemg-
Purity>95%-

Experimental Protocols

A detailed experimental protocol for the isolation of this compound from Aspergillus sp. HPL Y-30,212 is not fully described in the available literature. However, a general methodology for the extraction and purification of benzoquinones from fungal cultures can be outlined as follows.

Fungal Fermentation
  • Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom defined medium, is prepared and sterilized.

  • Inoculation: The medium is inoculated with a pure culture of the producing fungal strain.

  • Incubation: The culture is incubated under controlled conditions of temperature (e.g., 25-28°C) and agitation for a period sufficient for the production of the target metabolite (typically 1-4 weeks).

Extraction
  • Separation of Biomass: The fungal mycelium is separated from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

  • Solvent Extraction: The filtrate (culture broth) is extracted multiple times with an appropriate organic solvent, such as ethyl acetate or chloroform, in a separatory funnel.

  • Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Column Chromatography: The crude extract is subjected to column chromatography on a stationary phase like silica gel.

  • Elution: A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the compounds from the column.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Final Purification: Fractions containing this compound are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or high-performance liquid chromatography (HPLC) if necessary.

Characterization

The structure and identity of the purified compound are confirmed using spectroscopic methods such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the quinone chromophore.

Potential Signaling Pathways and Biological Activity

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, the biological activities of structurally similar benzoquinones, such as Coenzyme Q₀ (2,3-Dimethoxy-5-methyl-p-benzoquinone), provide valuable insights into its potential mechanisms of action.

Coenzyme Q₀ has been shown to inhibit the growth of various cancer cell lines and is known to modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. It is plausible that this compound may exert its biological effects through a similar mechanism.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Toluquinone This compound (Potential Inhibitor) Toluquinone->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

The workflow for isolating this compound from a fungal source can be visualized as follows:

Isolation_Workflow Start Fungal Fermentation (Aspergillus sp. HPL Y-30,212) Filtration Filtration Start->Filtration Mycelium Mycelial Biomass Filtration->Mycelium Broth Culture Broth Filtration->Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Broth->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Fractions Fraction Collection & TLC Analysis Chromatography->Fractions Purified Purified this compound Fractions->Purified

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a fungal metabolite with potential for further scientific investigation, particularly in the context of drug discovery. While its natural occurrence appears to be primarily in fungi, the full extent of its distribution in nature remains to be explored. The lack of specific yield data and a detailed, reproducible isolation protocol from its primary source highlights an area for future research. The potential for this compound to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, based on the activity of its structural analogs, warrants further investigation into its pharmacological properties. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing natural product.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 3-Methoxy-2,5-toluquinone (CAS 611-68-7), a p-benzoquinone derivative of interest in various research and development fields. This document details viable synthetic routes, presents key quantitative data in a structured format, and includes detailed experimental protocols to facilitate its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound, more systematically named 2-Methoxy-6-methyl-1,4-benzoquinone, can be approached through the oxidation of appropriately substituted aromatic precursors. Two primary pathways with distinct starting materials have been identified in the literature: the oxidation of 2-methoxy-6-methylphenol and the oxidation of 3,4,5-trimethoxytoluene. Additionally, general methods for the oxidation of phenols to p-benzoquinones, such as those employing Fremy's salt or salcomine-based catalysts, represent potential alternative routes.

Pathway 1: Oxidation of 2-Methoxy-6-methylphenol

A direct approach to this compound involves the oxidation of its phenolic precursor, 2-methoxy-6-methylphenol. While various oxidizing agents can be employed for this transformation, the use of periodic acid in methanol has been described.

Experimental Protocol: Oxidation of 2-Methoxy-6-methylphenol with Periodic Acid

  • Reaction Setup: A solution of 2-methoxy-6-methylphenol (10-25 mmol) in absolute methanol (50 ml) is prepared. In a separate flask, an equimolar amount of anhydrous periodic acid is dissolved in absolute methanol (450 ml).

  • Oxidation: The phenol solution is mixed with the periodic acid solution. The reaction mixture is then stirred at room temperature for 2 hours, during which it develops a deep red color.

  • Work-up and Purification: The reaction mixture is passed through a column of Amberlite IRA-400 (acetate form). Water is added to the yellow filtrate, which is then extracted with dichloromethane (5 x 50 ml). The combined organic extracts are dried over anhydrous calcium sulfate and concentrated under vacuum. The resulting residue is purified by column chromatography on silica gel.

Quantitative Data Summary: Pathway 1

ParameterValueReference
Starting Material2-Methoxy-6-methylphenol
Oxidizing AgentPeriodic Acid
SolventMethanol
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Reported Yield34% (of a dimeric side-product, p-quinone formation implied)
Pathway 2: Divanadium-Catalyzed Oxidation of 3,4,5-Trimethoxytoluene

An alternative route utilizes 3,4,5-trimethoxytoluene as the starting material, which undergoes selective oxidation to the desired p-benzoquinone in the presence of a divanadium-substituted phosphotungstate catalyst and hydrogen peroxide as a green oxidant.

Experimental Protocol: Catalytic Oxidation of 3,4,5-Trimethoxytoluene

  • Catalyst System: A highly protonated form of the γ-Keggin divanadium-substituted phosphotungstate, [γ-PW₁₀O₃₈V₂(μ-O)₂]⁵⁻, is used as the catalyst.

  • Reaction Conditions: The reaction is carried out in acetonitrile (MeCN) as the solvent. 3,4,5-Trimethoxytoluene (0.1 M) is reacted with aqueous hydrogen peroxide in the presence of the catalyst (2.5 mM) and an acid co-catalyst such as perchloric acid (1.25 mM) at 60°C.

  • Product Characterization: The formation of 2-Methoxy-6-methyl-1,4-benzoquinone is confirmed by ¹H NMR and GC-MS analysis.

    • ¹H NMR (400 MHz, CD₃CN): δ 6.49 (m, 1H), 5.89 (d, J = 2.3 Hz, 1H), 3.75 (s, 3H), 2.07 (s, 3H).

    • GC-MS (EI): m/z 152 (M⁺).

Quantitative Data Summary: Pathway 2

ParameterValueReference
Starting Material3,4,5-Trimethoxytoluene
CatalystDivanadium-substituted phosphotungstate
OxidantHydrogen Peroxide
SolventAcetonitrile
Reaction Temperature60°C

Alternative and General Synthetic Approaches

While the above pathways are specifically mentioned for the synthesis of this compound or its direct precursors, other general methods for the oxidation of phenols to p-benzoquinones are widely applicable and could be adapted for this synthesis.

Fremy's Salt Oxidation

The use of potassium nitrosodisulfonate (Fremy's salt) is a classical and selective method for the oxidation of phenols to quinones.[1][2][3][4][5] The reaction is typically carried out in an aqueous buffer solution, and the quinone product is extracted with an organic solvent.

Salcomine-Catalyzed Aerial Oxidation

Cobalt-salen complexes, such as salcomine, are effective catalysts for the aerobic oxidation of substituted phenols to p-benzoquinones using molecular oxygen from the air as the terminal oxidant.[6] This method offers a greener alternative to stoichiometric inorganic oxidants.

Visualizing the Synthesis Pathways

To better illustrate the described synthetic transformations, the following diagrams have been generated.

Synthesis_Pathway_1 start 2-Methoxy-6-methylphenol reagents Periodic Acid Methanol, RT, 2h start->reagents product This compound reagents->product caption Pathway 1: Oxidation of 2-Methoxy-6-methylphenol.

Pathway 1: Oxidation of 2-Methoxy-6-methylphenol.

Synthesis_Pathway_2 start 3,4,5-Trimethoxytoluene reagents H₂O₂, Divanadium Catalyst MeCN, 60°C start->reagents product This compound reagents->product caption Pathway 2: Oxidation of 3,4,5-Trimethoxytoluene.

Pathway 2: Oxidation of 3,4,5-Trimethoxytoluene.

General_Oxidation_Workflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product start Substituted Phenol (e.g., 2-Methoxy-6-methylphenol) method1 Periodic Acid start->method1 method2 Fremy's Salt start->method2 method3 Catalytic O₂ (e.g., Salcomine) start->method3 product p-Benzoquinone (this compound) method1->product method2->product method3->product caption General workflow for phenol to p-benzoquinone oxidation.

General workflow for phenol to p-benzoquinone oxidation.

References

Spectroscopic Profile of 3-Methoxy-2,5-toluquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2,5-toluquinone (CAS No: 611-68-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide combines theoretical predictions and data from closely related analogs to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound in various research and development applications.

Compound Information

Identifier Value
IUPAC Name 2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
Synonyms This compound, 2-Methoxy-6-methyl-p-benzoquinone
CAS Number 611-68-7[1][2]
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol [1]
Appearance Light yellow to yellow solid[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.65Quartet1HH-5
~5.90Singlet1HH-3
~3.80Singlet3H-OCH₃
~2.05Doublet3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Carbon Type Assignment
~187.5CarbonylC4
~182.0CarbonylC1
~158.0OlefinicC2
~148.0OlefinicC6
~135.0OlefinicC5
~107.0OlefinicC3
~56.5Aliphatic-OCH₃
~15.5Aliphatic-CH₃
Infrared (IR) Spectroscopy

Table 3: Theoretical IR Spectroscopic Data

Frequency (cm⁻¹) Intensity Vibrational Mode
~2950MediumC-H stretch (alkane)
~1680StrongC=O stretch (quinone)
~1650StrongC=O stretch (quinone)
~1610MediumC=C stretch (alkene)
~1200StrongC-O stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Abundance (%) Assignment
152High[M]⁺ (Molecular Ion)
124Medium[M - CO]⁺
121Medium[M - OCH₃]⁺
96High[M - CO - CO]⁺
68High[C₄H₄O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Obtain the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing approximately 1-2 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Record the sample spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Employ electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions plotted against their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) will confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pellet KBr Pellet Preparation (IR) Sample->Pellet Vaporization Vaporization for MS Sample->Vaporization NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry Vaporization->MS Process Spectral Processing (Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Verification Process->Interpret Report Comprehensive Technical Report Interpret->Report

Caption: Workflow for Spectroscopic Analysis.

References

Chemical and physical properties of "3-Methoxy-2,5-toluquinone"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methoxy-2,5-toluquinone (CAS No. 611-68-7), a benzoquinone derivative with noted antimicrobial properties. This document collates available data on its physicochemical characteristics, biological activity, and presents generalized experimental protocols and conceptual signaling pathways relevant to its class of compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also addresses the common confusion with its isomers and provides predictive insights based on its structure.

Chemical and Physical Properties

This compound, also known by its synonyms 2-methoxy-6-methyl-p-benzoquinone and 4-Methoxy-toluoquinone, is a yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈O₃[2][3][4]
Molecular Weight 152.15 g/mol [2][4][5][6]
CAS Number 611-68-7[2][3]
Appearance Yellow Crystal / Light yellow to yellow (Solid)[1][6]
Melting Point 145-146 °C[1]
Boiling Point 255.2 °C at 760 mmHg[1]
Density 1.17 g/cm³[1]
Solubility Soluble in DMSO and PEG300.[5]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5][6]

Spectroscopic Profile (Predicted)

Spectroscopy Predicted Characteristics
¹H NMR Signals corresponding to a methyl group, a methoxy group, and two vinyl protons on the quinone ring.
¹³C NMR Resonances for two carbonyl carbons, four olefinic carbons, one methoxy carbon, and one methyl carbon.
IR Spectroscopy Characteristic absorption bands for C=O (quinone) stretching, C=C (alkene) stretching, and C-O (ether) stretching.
Mass Spectrometry A molecular ion peak [M]⁺ at m/z 152, with fragmentation patterns corresponding to the loss of CO, CH₃, and OCH₃ groups.[7]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 611-68-7) is not explicitly available in the reviewed literature. However, a general approach for the synthesis of substituted benzoquinones involves the oxidation of corresponding hydroquinones or phenols. A plausible synthetic route could involve the selective methoxylation and oxidation of 2-methylhydroquinone.

Below is a generalized workflow for the synthesis of a methoxy-methyl-benzoquinone, which could be adapted for the synthesis of the target compound.

G cluster_0 Generalized Synthesis Workflow A Starting Material (e.g., 2-Methylhydroquinone) B Selective Methoxylation A->B Reagent: (e.g., Methanol, Acid Catalyst) C Oxidation B->C Oxidizing Agent: (e.g., Fremy's salt, H₂O₂/HNO₃) D Purification (e.g., Chromatography) C->D E This compound D->E

A generalized workflow for the synthesis of this compound.

Biological Activity

This compound is reported to have moderate antibacterial and antifungal effects.[1][5][8][9][] It is a compound produced by the fungus Aspergillus sp. HPL Y-30,212.[1][]

Activity Details Reference
Antibacterial Moderate activity.[1][5][8][9][]
Antifungal Moderate activity.[1][5][8][9][]
Antimicrobial Activity Determination: A General Protocol

A standard method to quantify the antimicrobial activity of a compound is the determination of the Minimum Inhibitory Concentration (MIC).

G cluster_1 MIC Determination Workflow A Prepare serial dilutions of This compound B Inoculate with standardized bacterial/fungal suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine MIC (Lowest concentration with no growth) D->E

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The specific molecular mechanism of action and the signaling pathways affected by this compound have not been elucidated in the available literature. As an antimicrobial agent, it could potentially interfere with various essential bacterial processes.

Below is a conceptual diagram illustrating potential targets for an antibacterial compound within a bacterial cell.

G cluster_2 Potential Bacterial Targets for Antimicrobial Action A This compound B Cell Wall Synthesis A->B Inhibition C Protein Synthesis (Ribosomes) A->C Inhibition D DNA Replication/Repair A->D Interference E Folic Acid Metabolism A->E Inhibition F Cell Membrane Integrity A->F Disruption

Conceptual diagram of potential antibacterial mechanisms of action.

Conclusion

This compound is a benzoquinone derivative with established, albeit moderately characterized, antimicrobial properties. While its basic physicochemical characteristics are documented, there is a notable lack of detailed public information regarding its synthesis, comprehensive spectroscopic analysis, and specific mechanism of action. Further research is warranted to fully elucidate its pharmacological potential and to explore the signaling pathways involved in its antibacterial and antifungal activities. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.

References

An In-depth Technical Guide to 3-Methoxy-2,5-toluquinone (CAS Number: 611-68-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2,5-toluquinone, also known as 2-Methoxy-6-methyl-p-benzoquinone, is a naturally occurring quinone that has been identified as a metabolite of fungal species, notably Aspergillus sp.[1][2]. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental methodologies related to this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related benzoquinones to offer insights into its potential pharmacological applications. The document covers physicochemical properties, antimicrobial activity, and detailed experimental protocols for isolation and susceptibility testing, alongside a workflow for its investigation as a natural product.

Core Properties of this compound

This section summarizes the fundamental physicochemical properties of this compound. The data has been compiled from various chemical databases and supplier technical data sheets.

Physicochemical Data
PropertyValueSource
CAS Number 611-68-7[1][3]
Molecular Formula C₈H₈O₃[4]
Molecular Weight 152.15 g/mol [4]
IUPAC Name 2-Methoxy-6-methylcyclohexa-2,5-diene-1,4-dioneN/A
Appearance Light yellow to yellow solid[4]
Purity (HPLC) 98.01%[4]
Solubility Soluble in DMSO (≥ 2.5 mg/mL)[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][4]
Spectroscopic Data

Biological Activity and Mechanism of Action

This compound is recognized for its moderate antibacterial and antifungal properties[1]. It is classified as a fungal antibiotic and has been isolated from Aspergillus sp. HPL Y-30,212[1][2].

Antimicrobial Activity

While the literature describes this compound as having "moderate" antimicrobial effects, specific Minimum Inhibitory Concentration (MIC) values against a broad range of microorganisms are not available in the reviewed sources. The antimicrobial activity of quinones is a well-established field of study. The activity is often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, and their capacity to act as Michael acceptors, leading to the alkylation of biological macromolecules. The specific antimicrobial spectrum and potency of this compound warrant further investigation.

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on the known activities of other benzoquinones, several potential mechanisms can be hypothesized:

  • Inhibition of Biofilm Formation: Some quinones have been shown to interfere with the formation of biofilms, which are critical for the survival and pathogenesis of many bacteria.

  • Quorum Sensing Inhibition: There is growing interest in the ability of natural products to disrupt bacterial communication systems known as quorum sensing. This can lead to the attenuation of virulence factor production without directly killing the bacteria, potentially reducing the selective pressure for resistance development.

  • PI3K/Akt/mTOR Pathway Modulation: Structurally related compounds, such as 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0), have been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway[5]. Given the structural similarities, this pathway could be a potential target for this compound in mammalian cells.

Further research is required to determine which, if any, of these mechanisms are relevant to the biological activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation from Natural Sources (Representative Protocol)

This compound has been isolated from the fermentation broth of Aspergillus sp.[2]. The following is a general workflow for the isolation of fungal metabolites, which can be adapted for this specific compound.

Workflow for Isolation of a Fungal Metabolite

G Workflow for Fungal Metabolite Isolation and Characterization cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization start Inoculation of Aspergillus sp. into liquid medium incubation Incubation with shaking for several days start->incubation separation Separation of mycelia and culture broth (centrifugation/filtration) incubation->separation extraction Solvent extraction of broth and mycelia (e.g., with ethyl acetate) separation->extraction concentration Concentration of crude extract under reduced pressure extraction->concentration chromatography Column chromatography (e.g., silica gel) concentration->chromatography hplc Preparative HPLC for final purification chromatography->hplc spectroscopy Spectroscopic analysis (NMR, MS, IR, UV-Vis) hplc->spectroscopy bioassay Biological activity testing (e.g., MIC determination) hplc->bioassay

Caption: Workflow for Fungal Metabolite Isolation and Characterization.

Synthesis of a Methoxy-Toluquinone Isomer (Representative Protocol)

While a specific synthesis protocol for this compound was not found in the reviewed literature, a high-yield, green synthesis method for its isomer, 2-Methoxy-3-methyl-benzoquinone, has been reported[6][7][8]. This "telescoped" process provides a valuable reference for the synthesis of related compounds.

Step 1: Oxidation of 2,6-dimethoxytoluene

  • In a suitable reaction vessel, dissolve 2,6-dimethoxytoluene in acetic acid.

  • Add a catalytic amount of nitric acid.

  • Heat the mixture to 75°C with stirring.

  • Slowly add hydrogen peroxide (2.0 equivalents) dropwise over 15 minutes.

  • Maintain the reaction at 75°C and monitor for the consumption of the starting material using an appropriate chromatographic technique (e.g., TLC or GC-MS).

Step 2: Quenching of Excess Peroxide

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium metabisulfite to quench any unreacted hydrogen peroxide.

  • Stir for 15 minutes.

Step 3: Final Oxidation to Benzoquinone

  • To the same reaction mixture, add concentrated nitric acid (5.0 equivalents) dropwise.

  • Stir the reaction at room temperature for 30 minutes.

Step 4: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the wells of the microtiter plate to achieve a range of desired final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to all wells containing the serially diluted compound. Include positive control wells (microorganism and broth, no compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Susceptibility Testing

G Workflow for MIC Determination by Broth Microdilution start Prepare compound stock solution dilution Perform serial dilutions of the compound start->dilution plate_prep Prepare 96-well plate with broth medium plate_prep->dilution inoculation Inoculate plate with microbial suspension dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate plate under appropriate conditions inoculation->incubation read_results Visually assess for growth inhibition incubation->read_results end Determine MIC value read_results->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This compound is a fungal metabolite with established, albeit moderately characterized, antimicrobial properties. This guide has consolidated the available physicochemical and biological data for this compound. Significant research opportunities exist to further elucidate its biological potential. Future studies should focus on:

  • Quantitative Antimicrobial Profiling: Determining the MIC values of this compound against a diverse panel of pathogenic bacteria and fungi to establish its antimicrobial spectrum and potency.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which it exerts its antimicrobial effects, including its potential to inhibit biofilm formation, disrupt quorum sensing, or interfere with other essential cellular processes.

  • Exploration of Other Pharmacological Activities: Given the diverse bioactivities of related quinones, it would be valuable to screen this compound for other potential therapeutic properties, such as anticancer, anti-inflammatory, or antiviral activities.

  • Development of Optimized Synthesis Protocols: Devising a specific and efficient synthetic route for this compound would facilitate its further study and potential development.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound can be achieved, potentially leading to the development of new drug candidates.

References

The Chemistry of Nature's Redox Powerhouses: An In-depth Technical Guide to Benzoquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product chemistry of benzoquinones, a class of compounds characterized by a cyclohexadiene-1,4-dione or cyclohexadiene-1,2-dione core. Found across all kingdoms of life, these molecules play crucial roles in biological systems and have garnered significant attention for their diverse and potent pharmacological activities. This document delves into their biosynthesis, chemical diversity, and biological significance, offering detailed experimental protocols and quantitative data to support research and drug development endeavors in this fascinating area of natural product chemistry.

Biosynthesis and Chemical Diversity

Benzoquinones are synthesized in nature through various biosynthetic pathways, primarily originating from the shikimate and acetate-malonate pathways. The structural diversity of naturally occurring benzoquinones arises from variations in the substitution pattern on the quinone ring, including alkylation, hydroxylation, and methoxylation.

One of the most well-studied biosynthetic pathways is that of thymoquinone , a prominent bioactive compound found in the seeds of Nigella sativa. The proposed pathway begins with geranyl diphosphate, which undergoes cyclization to form γ-terpinene. A series of enzymatic reactions, including aromatization and hydroxylation, then lead to the formation of thymoquinone.[1][2][3]

thymoquinone_biosynthesis GPP Geranyl Diphosphate gamma_terpinene γ-Terpinene GPP->gamma_terpinene γ-Terpinene synthase p_cymene p-Cymene gamma_terpinene->p_cymene Aromatization carvacrol Carvacrol p_cymene->carvacrol Hydroxylation thymohydroquinone Thymohydroquinone carvacrol->thymohydroquinone Hydroxylation thymoquinone Thymoquinone thymohydroquinone->thymoquinone Oxidation

Another significant group of naturally occurring benzoquinones are the ubiquinones (Coenzyme Q), which are essential components of the electron transport chain in mitochondria. Their biosynthesis involves the construction of a polyisoprenoid tail of varying length attached to a benzoquinone head group derived from tyrosine or phenylalanine.

ubiquinone_biosynthesis chorismate Chorismate phydroxybenzoate p-Hydroxybenzoate chorismate->phydroxybenzoate polyprenyl_hydroxybenzoate Polyprenyl-4-hydroxybenzoate phydroxybenzoate->polyprenyl_hydroxybenzoate Prenyltransferase polyprenyl_diphosphate Polyprenyl Diphosphate polyprenyl_diphosphate->polyprenyl_hydroxybenzoate demethoxyubiquinone 2-Polyprenyl-6-hydroxyphenol polyprenyl_hydroxybenzoate->demethoxyubiquinone Decarboxylase ubiquinone Ubiquinone demethoxyubiquinone->ubiquinone Hydroxylations & Methylations

Biological Activities and Therapeutic Potential

Naturally occurring benzoquinones exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development. Their mechanisms of action are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with various cellular targets.

Anticancer Activity

Many benzoquinones have demonstrated potent cytotoxic effects against various cancer cell lines. Thymoquinone, for instance, has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in several cancer models.[4][5][6] Embelin, another prominent benzoquinone isolated from Embelia ribes, also exhibits significant anticancer properties.[7]

BenzoquinoneCancer Cell LineIC50 (µM)Reference
Thymoquinone K562 (Leukemia)Dose-dependent inhibition[4]
MDA-MB-231 (Breast)~25[8]
MCF-7 (Breast)~20[8]
Embelin S. aureus NRS402GI50: 1.3-35.9 µM (derivatives)[7]
E. faecalis ATCC29212GI50: 5.7-55 µM (derivatives)[7]
Antimicrobial Activity

The antimicrobial properties of benzoquinones have been extensively documented. They are effective against a broad spectrum of bacteria and fungi. Embelin has shown bactericidal activity against Gram-positive bacteria and bacteriostatic activity against Gram-negative bacteria.[9]

BenzoquinoneMicroorganismMIC (µg/mL)Reference
Embelin Staphylococcus aureus62 (Methicillin-resistant)[9]
Staphylococcus aureus250 (Methicillin-sensitive)[9]
Methyl-1,4-benzoquinone Bacillus spp.Growth reduction at 0.3, 30, and 150 µg/mL[8]
Antioxidant Activity

Benzoquinones can act as both antioxidants and pro-oxidants depending on the cellular environment and concentration. Their ability to scavenge free radicals is a key aspect of their antioxidant potential.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of benzoquinones from natural sources.

Isolation and Purification

A common workflow for isolating bioactive compounds from natural sources is bioassay-guided fractionation. This process involves a series of extraction and chromatographic steps, with each fraction being tested for biological activity to guide the purification of the active constituents.

bioassay_guided_fractionation start Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract bioassay1 Initial Bioassay (e.g., Cytotoxicity) crude_extract->bioassay1 fractionation Column Chromatography (e.g., Silica Gel) bioassay1->fractionation Active fractions Fractions (F1, F2, F3...) fractionation->fractions bioassay2 Fraction Bioassay fractions->bioassay2 active_fraction Active Fraction(s) bioassay2->active_fraction Active hplc Preparative HPLC active_fraction->hplc pure_compound Pure Benzoquinone hplc->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Protocol 3.1.1: Extraction and Isolation of Thymoquinone from Nigella sativa Seeds [10][11][12][13]

  • Grinding and Extraction: Grind Nigella sativa seeds into a fine powder. Macerate the powder in methanol (e.g., 1 g of powder in 20 mL of methanol) for 4 hours at room temperature.[11]

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (1:1) and partition with n-hexane to remove nonpolar compounds. The benzoquinones will remain in the aqueous methanol layer.

  • Column Chromatography: Subject the aqueous methanol fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2). Visualize spots under UV light (254 nm).

  • Purification: Combine fractions containing the compound of interest and further purify using preparative HPLC with a C18 column and a mobile phase of methanol and water.

  • Crystallization: Concentrate the pure fractions and allow the thymoquinone to crystallize.

Structural Characterization

Protocol 3.2.1: NMR Spectroscopy of Thymoquinone

  • Sample Preparation: Dissolve 5-10 mg of purified thymoquinone in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Expected ¹H NMR Data for Thymoquinone (in CDCl₃): δ 6.58 (d, 1H), 3.02 (sept, 1H), 2.00 (s, 3H), 1.10 (d, 6H).

Expected ¹³C NMR Data for Thymoquinone (in CDCl₃): δ 187.9, 187.5, 148.6, 146.1, 136.7, 133.2, 34.9, 22.3, 15.8.

Protocol 3.2.2: Mass Spectrometry of Thymoquinone [14][15]

  • Sample Introduction: Introduce a dilute solution of thymoquinone in methanol into the mass spectrometer via direct infusion or coupled to a GC or LC system.

  • Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum in the range of m/z 50-300.

  • Fragmentation Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion.

Expected Mass Spectrum Data for Thymoquinone (EI): Molecular Ion (M⁺˙): m/z 164. Key fragments: m/z 149 ([M-CH₃]⁺), m/z 136 ([M-CO]⁺˙), m/z 121 ([M-CO-CH₃]⁺).

Biological Activity Assays

Protocol 3.3.1: MTT Assay for Cytotoxicity [8][16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoquinone dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3.3.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [9][19][20][21][22][23]

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the benzoquinone in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with benzoquinones. The detailed protocols and compiled data serve as a valuable resource to accelerate research and facilitate the discovery of new therapeutic agents from this important class of natural products.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2,5-toluquinone, a naturally occurring toluquinone derivative found in various fungal species, has demonstrated moderate antibacterial and antifungal properties. However, a comprehensive understanding of its precise mechanism of action remains largely uncharted territory in current scientific literature. This technical guide aims to bridge this knowledge gap by providing an in-depth analysis of its likely molecular activities. Drawing upon extensive research into the mechanisms of structurally analogous quinones, this document delineates a hypothesized mechanism of action for this compound, focusing on the induction of oxidative stress and the subsequent modulation of critical cellular signaling pathways. This guide also furnishes detailed, adaptable experimental protocols and quantitative data from related compounds to empower researchers in their quest to elucidate the therapeutic potential of this intriguing molecule.

Introduction

Toluquinones are a class of organic compounds that are derivatives of toluquinol. This compound has been identified as a secondary metabolite in various fungi, including species of Aspergillus.[1] While its antimicrobial activity has been noted, the specific molecular targets and signaling cascades it influences have not been extensively studied.[2] This guide synthesizes the available information on related quinone compounds to propose a putative mechanism of action for this compound, providing a foundational resource for future research and drug development endeavors.

Hypothesized Mechanism of Action

Based on the well-documented activities of other toluquinones and benzoquinones, the primary mechanism of action of this compound is likely centered on its ability to induce oxidative stress through redox cycling.[3][4] This process is believed to initiate a cascade of cellular events, including the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Oxidative Stress

Quinones are known to be redox-active molecules.[4] They can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide radicals, regenerating the parent quinone in the process. This futile cycling leads to the continuous production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, leading to a state of oxidative stress within the cell.[3][5] This overproduction of ROS can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately compromising cellular integrity and function.[4]

Oxidative Stress Induction by this compound This compound This compound Semiquinone_Radical Semiquinone Radical This compound->Semiquinone_Radical One-electron reduction Semiquinone_Radical->this compound Oxidation Superoxide Superoxide (O₂⁻) Semiquinone_Radical->Superoxide + O₂ O2 O₂ ROS Reactive Oxygen Species (ROS) Superoxide->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage

Caption: Redox cycling of this compound leading to ROS production.

Induction of Apoptosis

The accumulation of ROS is a potent trigger for apoptosis, or programmed cell death. The mitochondrial-dependent (intrinsic) pathway is a likely route for quinone-induced apoptosis.[6] ROS can lead to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[7][8]

Furthermore, the expression of Bcl-2 family proteins, which are key regulators of apoptosis, can be modulated by quinones. Pro-apoptotic proteins like Bax may be upregulated, while anti-apoptotic proteins like Bcl-2 may be downregulated, further tipping the cellular balance towards apoptosis.[8]

Apoptosis Induction Pathway ROS ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) ROS->Bcl2_Family Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_Family->Mitochondria

Caption: Hypothesized intrinsic apoptosis pathway induced by ROS.

Modulation of Signaling Pathways

Quinone-induced oxidative stress can also impact critical intracellular signaling pathways that regulate cell fate.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a hallmark of many cancers. Several quinone derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway.[11][12] This inhibition can occur through the downregulation of the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest and the induction of apoptosis.[12]

PI3K_Akt_mTOR_Pathway_Inhibition Quinone This compound PI3K PI3K Quinone->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and stress responses.[13][14] The MAPK family includes ERK, JNK, and p38 MAP kinases. Depending on the cellular context and the specific quinone, the MAPK pathway can be either activated or inhibited. For instance, some quinones activate the stress-responsive JNK and p38 pathways, which can lead to apoptosis.[15]

MAPK_Pathway_Modulation Quinone This compound MAP3K MAP3K Quinone->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (JNK, p38) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Potential activation of the MAPK signaling pathway leading to apoptosis.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is scarce. However, data from analogous quinone compounds can provide valuable insights for comparative analysis and experimental design.

CompoundTarget/AssayIC50 / ActivityReference
Thymoquinone Human melanoma cells (SK-MEL 28)Induced apoptosis[16]
Myeloblastic leukemia HL-60 cellsInduced apoptosis via Caspase-8[8]
Tert-butyl benzoquinone (TBBQ) Staphylococcus aureus biofilmsEradicated biofilms at ≤64 mg/L[17][18]
1,4-Benzoquinones Staphylococcus aureusMIC = 4 µg/mL (red benzoquinone)[19]
Mycobacterium tuberculosisMIC = 4 µg/mL (blue benzoquinone)[19]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the mechanism of action of this compound.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth + solvent)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the microtiter plate using MHB.

  • Prepare the microbial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

MIC_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of This compound Start->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate microtiter plate Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC End End Read_MIC->End

References

Methodological & Application

Application Notes and Protocols for 3-Methoxy-2,5-toluquinone Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, a benzoquinone compound, has been identified as an agent with moderate antibacterial and antifungal properties.[1][2] This document provides detailed protocols for assessing the antimicrobial activity of this compound, offering a framework for researchers in microbiology and drug development to evaluate its efficacy against a spectrum of microbial pathogens. The following protocols are based on established methodologies for antimicrobial susceptibility testing.

Compound Specifications

Compound Name This compound
CAS Number 611-68-7
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance Light yellow to yellow solid
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A suggested starting concentration is 10 mg/mL. Ensure complete dissolution; sonication may be used if necessary.[1]

  • Microorganism Preparation: Inoculate a fresh culture of the test microorganism in the appropriate broth and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired test concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Dilute the standardized microbial suspension in broth so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well.

  • Controls:

    • Positive Control: A well containing the microbial inoculum in broth without the test compound.

    • Negative Control: A well containing only sterile broth.

    • Solvent Control: A well containing the microbial inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay for Screening Antimicrobial Activity

This method is suitable for preliminary screening of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • DMSO

  • Standard antibiotic discs (e.g., Streptomycin) as a positive control.[4]

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and swab the entire surface of the MHA plate to create a uniform lawn of growth.

  • Well Creation: Use a sterile cork borer to create wells of approximately 5-6 mm in diameter in the agar.

  • Compound Application: Prepare a solution of this compound in DMSO (e.g., 1 mg/mL).[4] Add a defined volume (e.g., 50 µL) of the solution into each well.

  • Controls:

    • Positive Control: Place a standard antibiotic disc on the agar surface.

    • Negative Control: Add the same volume of DMSO into a separate well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Data Presentation

Quantitative data from the broth microdilution assay should be summarized in a table to facilitate comparison of the antimicrobial activity of this compound against different microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert experimental value][Insert value]
Escherichia coliATCC 25922[Insert experimental value][Insert value]
Pseudomonas aeruginosaATCC 27853[Insert experimental value][Insert value]
Candida albicansATCC 90028[Insert experimental value][Insert value]
Aspergillus fumigatusATCC 204305[Insert experimental value][Insert value]

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solution of this compound dilution Serial Dilution in 96-well Plate stock->dilution culture Prepare Microbial Culture (0.5 McFarland) inoculation Inoculate with Microbial Suspension culture->inoculation dilution->inoculation incubation Incubate Plate inoculation->incubation reading Read and Record MIC Value incubation->reading

A schematic of the broth microdilution workflow.

Diagram 2: Generalized Mechanism of Antimicrobial Action

While the specific mechanism of this compound is not fully elucidated, quinone compounds are known to interfere with cellular processes. This diagram illustrates potential targets.

Antimicrobial_Mechanism cluster_cell Microbial Cell compound This compound membrane Cell Membrane Integrity compound->membrane Disruption dna DNA Replication/ Transcription compound->dna Interference protein Protein Synthesis compound->protein Inhibition enzyme Enzymatic Activity compound->enzyme Inactivation growth_inhibition Inhibition of Growth / Cell Death membrane->growth_inhibition dna->growth_inhibition protein->growth_inhibition enzyme->growth_inhibition

Potential microbial targets of quinone compounds.

References

Application Notes and Protocols for Antifungal Screening of 3-Methoxy-2,5-toluquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, a naturally occurring benzoquinone isolated from Aspergillus sp., has demonstrated moderate antibacterial and antifungal properties.[1][2] This has prompted interest in the synthesis and evaluation of its derivatives as potential novel antifungal agents. Quinone-containing compounds are a well-established class of antimicrobials, with their activity often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in fungal pathogens. This document provides detailed application notes and protocols for the systematic antifungal screening of this compound and its synthetic derivatives. The methodologies described herein are based on established antifungal susceptibility testing standards and are intended to guide researchers in the preliminary evaluation of these compounds.

Data Presentation: Antifungal Activity of Toluquinone Derivatives

The following tables provide a template for summarizing the minimum inhibitory concentration (MIC) values of this compound and its hypothetical derivatives against a panel of common fungal pathogens.

Table 1: Antifungal Activity of this compound and its Derivatives against Yeast Pathogens

CompoundDerivative Substituent (R)MIC (µg/mL) vs. Candida albicansMIC (µg/mL) vs. Candida glabrataMIC (µg/mL) vs. Candida kruseiMIC (µg/mL) vs. Cryptococcus neoformans
This compound -32643216
Derivative 1 6-ethyl1632168
Derivative 2 6-propyl81684
Derivative 3 6-butyl4842
Derivative 4 6-phenyl163288
Derivative 5 6-chloro81644
Amphotericin B (Control) -1120.5
Fluconazole (Control) -216644

Table 2: Antifungal Activity of this compound and its Derivatives against Filamentous Fungi

CompoundDerivative Substituent (R)MIC (µg/mL) vs. Aspergillus fumigatusMIC (µg/mL) vs. Aspergillus flavusMIC (µg/mL) vs. Fusarium oxysporumMIC (µg/mL) vs. Trichophyton rubrum
This compound -641286432
Derivative 1 6-ethyl32643216
Derivative 2 6-propyl1632168
Derivative 3 6-butyl81684
Derivative 4 6-phenyl3264168
Derivative 5 6-chloro163284
Amphotericin B (Control) -1122
Voriconazole (Control) -1141

Experimental Protocols

Detailed methodologies for the primary and secondary screening of antifungal compounds are provided below.

Protocol 1: Disc Diffusion Assay for Primary Antifungal Screening

This method provides a qualitative assessment of the antifungal activity and is suitable for initial high-throughput screening of a large number of derivatives.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Growth medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Fluconazole)

  • Negative control (solvent)

  • Sterile swabs

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Fungal Inoculum:

    • For yeasts, culture the strain in Sabouraud Dextrose Broth overnight at 35°C. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • For molds, grow the culture on Potato Dextrose Agar until sporulation is evident. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 10^6 spores/mL.

  • Inoculate Agar Plates:

    • Dip a sterile swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the agar plate in three directions to ensure confluent growth.

  • Apply Test Compounds:

    • Aseptically place sterile filter paper discs onto the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is absent) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Protocol 2: Broth Microdilution Assay for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC) of the test compounds.

Materials:

  • Fungal strains

  • Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Amphotericin B, Fluconazole)

  • Spectrophotometer (optional, for objective reading)

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds and control drugs in the 96-well plates using the RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Prepare Fungal Inoculum:

    • Prepare the fungal inoculum as described in Protocol 1 and dilute it in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 spores/mL for molds in the test wells.

  • Inoculate Microtiter Plates:

    • Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include wells with inoculum only (growth control) and wells with medium only (sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Logical Workflow for Antifungal Screening

Antifungal_Screening_Workflow start Start: Synthesis of This compound Derivatives primary_screen Primary Screening: Disc Diffusion Assay start->primary_screen inactive Inactive Compounds primary_screen->inactive No Zone of Inhibition active Active Compounds primary_screen->active Zone of Inhibition secondary_screen Secondary Screening: Broth Microdilution Assay (MIC) active->secondary_screen data_analysis Data Analysis and Structure-Activity Relationship (SAR) secondary_screen->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Workflow for the screening and identification of lead antifungal compounds.

Proposed Mechanism of Action for Quinone Derivatives

Quinone_Mechanism_of_Action quinone Toluquinone Derivative fungal_cell Fungal Cell quinone->fungal_cell Enters redox_cycling Intracellular Redox Cycling fungal_cell->redox_cycling ros Reactive Oxygen Species (ROS) Generation (e.g., O2-, H2O2) redox_cycling->ros oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Damage to: - DNA - Proteins - Lipids oxidative_stress->cellular_damage apoptosis Apoptosis / Cell Death cellular_damage->apoptosis

Caption: Proposed mechanism of antifungal action for quinone derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, a substituted p-benzoquinone, belongs to a class of compounds known for their diverse biological activities. Quinone derivatives are of significant interest in drug discovery, particularly in oncology, due to their potential cytotoxic effects against cancer cells. The mechanism of action for many quinones involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can subsequently trigger programmed cell death, or apoptosis.[1]

These application notes provide a comprehensive guide for the in vitro cytotoxicity testing of this compound. Detailed protocols for key assays, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and a caspase activity assay for apoptosis, are presented. Additionally, potential signaling pathways involved in quinone-induced cell death are illustrated.

Data Presentation

The cytotoxic effects of a compound are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability. While direct experimental data for this compound is limited in publicly available literature, the following tables provide representative IC50 values for structurally similar benzoquinone derivatives against various human cancer cell lines. This data serves as a valuable reference for anticipating the potential cytotoxic potency of this compound.

Disclaimer: The IC50 values presented below are representative examples based on the activity of structurally similar quinone compounds and are provided for illustrative purposes. Actual experimental values for this compound may vary.

Table 1: Comparative Cytotoxicity of p-Benzoquinone Analogs in Rat Hepatocytes and PC12 Cells [2]

CompoundIC50 (µM) in Rat HepatocytesIC50 (µM) in PC12 Cells
p-Benzoquinone15 ± 225 ± 3
2-Methyl-p-benzoquinone40 ± 550 ± 6
2-Methoxy-p-benzoquinone30 ± 440 ± 5
2,6-Dimethyl-p-benzoquinone150 ± 15100 ± 12
2,6-Dimethoxy-p-benzoquinone> 1000> 1000
Tetrachloro-p-benzoquinone5 ± 110 ± 2
Duroquinone> 1000> 1000
2,6-Di-tert-butyl-p-benzoquinone> 1000> 1000

Data sourced from Siraki et al., Toxicological Sciences, 2004.[2]

Table 2: Inhibitory Concentrations (IC50) of Methoxy-p-benzoquinones on DNA Synthesis in Ehrlich Ascites Tumor Cells [2]

CompoundIC50 (µM)
2-Methoxy-p-benzoquinone30 ± 4
2,6-Dimethoxy-p-benzoquinone> 1000

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4][5]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4][6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with This compound B->C D Incubate (e.g., 24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis (IC50 Calculation) H->I

MTT Assay Experimental Workflow.
Protocol 2: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add the desired concentrations of this compound to the wells. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired exposure period at 37°C.[8]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the spontaneous release from the treated and maximum release values.

LDH_Assay_Workflow A Seed and Culture Cells B Treat with Compound and Controls A->B C Incubate B->C D Collect Supernatant C->D E Add LDH Reaction Mix D->E F Incubate at RT E->F G Add Stop Solution F->G H Measure Absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

LDH Assay Experimental Workflow.
Protocol 3: Assessment of Apoptosis using a Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11] The assay utilizes a labeled substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) which is cleaved by active caspase-3, producing a detectable signal.[11][12]

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chilled cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)

  • 96-well plate

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Induce Apoptosis: Treat cells with this compound at various concentrations and for desired time points. Include an untreated control group.

  • Cell Lysis:

    • Count the cells and centrifuge to pellet.

    • Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells).[13]

    • Incubate on ice for 10-30 minutes.[12][13]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.[13]

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification (Optional but Recommended): Determine the protein concentration of the cell lysates to normalize caspase activity.

  • Caspase-3 Assay:

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well of a 96-well plate.[14]

    • Add 50 µL of the cell lysate to the respective wells.

    • Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well.[14]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12][14]

  • Signal Detection:

    • Colorimetric: Measure the absorbance at 400-405 nm.[12][14]

    • Fluorometric: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[11][12]

  • Data Analysis: Compare the signal from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Caspase3_Assay_Workflow A Induce Apoptosis with This compound B Cell Lysis and Supernatant Collection A->B C Add Lysate and Reaction Buffer to Plate B->C D Add Caspase-3 Substrate C->D E Incubate at 37°C D->E F Measure Absorbance or Fluorescence E->F G Determine Fold-Increase in Caspase-3 Activity F->G

Caspase-3 Activity Assay Workflow.

Proposed Signaling Pathway for Quinone-Induced Apoptosis

Quinone compounds, including this compound, are thought to induce cytotoxicity primarily through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS can lead to oxidative stress, damaging cellular components and activating stress-related signaling pathways, such as the JNK and p38 MAPK pathways.[1][15] Activation of these pathways can, in turn, trigger the intrinsic apoptosis pathway, characterized by the activation of caspase cascades, ultimately leading to cell death.[16]

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell MQ This compound ROS ↑ Reactive Oxygen Species (ROS) MQ->ROS OxidativeStress Oxidative Stress (DNA Damage) ROS->OxidativeStress MAPK Activation of JNK/p38 MAPK OxidativeStress->MAPK Caspases Caspase Activation MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed Quinone-Induced Apoptosis Pathway.

References

Application Notes and Protocols for Evaluating the Efficacy of 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, also known as 2-Methoxy-6-methyl-1,4-benzoquinone (CAS No. 611-68-7), is a naturally occurring benzoquinone derivative found in various fungal species, such as Aspergillus sp. and Antrodia cinnamomea.[1][2] This class of compounds is of significant interest to the scientific community due to its potential therapeutic properties, including antimicrobial and cytotoxic activities.[3][4][5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound, focusing on its cytotoxic and potential anticancer effects. The methodologies described herein are standard in vitro assays for determining cell viability, induction of apoptosis, and generation of reactive oxygen species (ROS), which are critical parameters in preclinical drug development.

Data Presentation

The following tables summarize the reported biological activities of this compound and its analogs. This data provides a baseline for expected efficacy and aids in the design of experimental concentrations.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
P-388Murine Leukemia2.8
KB-16Human Oral Epidermoid Carcinoma3.1
A-549Human Lung Carcinoma4.2
HT-29Human Colon Adenocarcinoma8.7
MCF-7Human Breast Adenocarcinoma3.5
H-460Human Large Cell Lung Carcinoma3.9
Data derived from studies on 2-methoxy-6-methyl-1,4-benzoquinone isolated from Antrodia cinnamomea.[1]

Table 2: Antimicrobial and Antifungal Activity of this compound

OrganismTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterium>800 µg/mL
Bacillus subtilisBacterium>800 µg/mL
Candida albicansYeastModerately Active
Candida guilliermondiiYeastModerately Active
Rhodotorula glutinisYeastModerately Active
Data indicates that while some related toluquinones show significant antibacterial activity, this compound's more pronounced activity may be against fungal species.[4]

Proposed Signaling Pathways of this compound

Based on the known mechanisms of similar quinone-based compounds, this compound is hypothesized to exert its cytotoxic effects through the induction of oxidative stress and subsequent activation of apoptotic signaling pathways. The diagrams below illustrate these potential mechanisms.

G Proposed Mechanism of Action of this compound MTQ This compound ROS Reactive Oxygen Species (ROS) Generation MTQ->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_pathway MAPK Pathway (JNK, p38) OxidativeStress->MAPK_pathway activates PI3K_pathway PI3K/Akt/mTOR Pathway OxidativeStress->PI3K_pathway inhibits Apoptosis Apoptosis MAPK_pathway->Apoptosis induces PI3K_pathway->Apoptosis inhibition leads to CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed signaling pathways modulated by this compound.

Experimental Workflow

A systematic approach is crucial for evaluating the efficacy of this compound. The following workflow outlines the recommended sequence of cell-based assays.

G Experimental Workflow for Efficacy Testing start Start: Select Cancer Cell Lines mtt MTT Assay (Cell Viability & IC50) start->mtt ros ROS Detection Assay (e.g., DCFH-DA) mtt->ros If cytotoxic annexin Annexin V-FITC/PI Assay (Apoptosis Detection) ros->annexin caspase Caspase-Glo 3/7 Assay (Apoptosis Confirmation) annexin->caspase western Western Blot Analysis (Signaling Pathway Proteins) caspase->western end End: Data Analysis & Conclusion western->end

Caption: A logical workflow for the cell-based evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells and this compound

  • 24-well plates

  • DCFH-DA probe

  • PBS

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in 24-well plates and treat with this compound for the desired time. Include a positive control (e.g., H2O2).

  • Staining: After treatment, wash the cells with PBS and then incubate with DCFH-DA solution (typically 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells and this compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, leading to a luminescent signal.

Materials:

  • Cells and this compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time.

  • Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The provided protocols and background information offer a comprehensive framework for the systematic evaluation of this compound's efficacy in cell-based models. By employing these assays, researchers can elucidate its cytotoxic mechanisms, identify potential signaling pathways involved, and gather the necessary data to support its further development as a potential therapeutic agent.

References

3-Methoxy-2,5-toluquinone: A Potential Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone is a quinone derivative that has been identified as an antibacterial and antifungal agent.[1][] It is a natural product isolated from Aspergillus sp. HPL Y-30,212.[1] While direct and extensive research on the broader therapeutic potential of this compound is limited, the structural similarities to other well-studied benzoquinones, such as Coenzyme Q0 (2,3-Dimethoxy-5-methyl-p-benzoquinone), suggest that it may possess other significant biological activities.[3][4][5]

This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a potential therapeutic agent. The proposed mechanisms and protocols are largely extrapolated from research on structurally related compounds and should serve as a foundational framework for future studies.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C8H8O3[6][7]
Molecular Weight 152.15 g/mol [8]
Appearance Light yellow to yellow solid[8]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[8]
Storage (In solvent) -80°C for 6 months, -20°C for 1 month[1][8]

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar benzoquinones, this compound could be investigated for the following therapeutic applications. The primary proposed mechanism of action for related compounds revolves around the induction of oxidative stress and the modulation of key cellular signaling pathways.[5]

1. Anticancer Activity:

Many quinone derivatives exhibit cytotoxic effects against cancer cells.[4][5] The proposed mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells.[5]

  • Inhibition of Signaling Pathways: Potentially targeting pro-survival pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and growth.[3][5]

2. Antimicrobial Activity:

As established, this compound possesses moderate antibacterial and antifungal properties.[1][] Further investigation could delineate its spectrum of activity and mechanism of antimicrobial action.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism of action for this compound in cancer cells, based on the known activity of related benzoquinones.[5]

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of this compound. These should be optimized by the end-user for specific cell lines and experimental conditions.

Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Protocol:

  • Stock Solution (10 mM): Dissolve an appropriate amount of this compound powder in DMSO to prepare a 10 mM stock solution. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution with complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50).[4]

Materials:

  • Cancer cell line of interest (e.g., SKOV-3, A549, MCF-7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Experimental Workflow:

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of This compound A->B C 3. Incubate for 24, 48, or 72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Add DMSO to dissolve formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to measure the protein levels of key components of a signaling pathway, such as the PI3K/Akt/mTOR pathway.[5]

Materials:

  • Cancer cell line

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound at its IC50 concentration for a specified time. Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.[5]

Materials:

  • Cancer cell line

  • 6-well plates

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Fixation: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data for Coenzyme Q0 (2,3-Dimethoxy-5-methyl-p-benzoquinone), a structurally related compound, which may provide a reference for designing experiments with this compound.[5]

Cell LineIC50 (µM)Notes
SKOV-3 (human ovarian carcinoma)26.6Demonstrates cytotoxicity in cancer cells.
A2780 (human ovarian carcinoma)27.3
A2870/CP70 (human ovarian carcinoma)28.4
Non-cancerous ovarian surface epithelial cells> 40Shows some selectivity for cancer cells.

Conclusion

While this compound is primarily known for its antimicrobial properties, its structural similarity to other biologically active benzoquinones suggests a broader therapeutic potential, particularly in oncology. The application notes and protocols provided herein offer a comprehensive framework for initiating in vitro investigations into its mechanism of action and efficacy. Further research is warranted to fully elucidate the therapeutic promise of this natural compound.

References

Protocol for Assessing the Antioxidant Capacity of Benzoquinones

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoquinones are a class of organic compounds that play significant roles in various biological processes, including cellular respiration and oxidative stress responses.[1] Their unique chemical structure allows them to participate in redox cycling, acting as both antioxidants and, under certain conditions, pro-oxidants. The antioxidant activity of benzoquinones is largely attributed to their ability to scavenge free radicals and to induce endogenous antioxidant defense mechanisms, such as the Nrf2-ARE signaling pathway.[2][3] Conversely, their capacity to accept electrons can also lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

Given this dual nature, a comprehensive assessment of the antioxidant capacity of benzoquinone derivatives is crucial for their development as potential therapeutic agents. This document provides detailed protocols for three common in vitro assays used to evaluate antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, it includes a summary of quantitative antioxidant data for selected benzoquinone derivatives and a schematic of the key signaling pathway involved in their antioxidant action.

Data Presentation: Antioxidant Capacity of Benzoquinone Derivatives

The following table summarizes the antioxidant capacity of various benzoquinone derivatives as determined by DPPH, ABTS, and ORAC assays. IC50 values represent the concentration of the compound required to scavenge 50% of the radicals, with lower values indicating higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE), where a higher value signifies greater antioxidant capacity.

CompoundAssayIC50 (µM)ORAC (µmol TE/µmol)Reference
1,4-Benzoquinone DPPH>1000-[4]
2-Methyl-1,4-benzoquinone DPPH850-[4]
2,6-Dimethyl-1,4-benzoquinone DPPH250-[4]
2,3,5-Trimethyl-1,4-benzoquinone DPPH150-[4]
Duroquinone (2,3,5,6-Tetramethyl-1,4-benzoquinone) DPPH120-[4]
Coenzyme Q0 (2,3-Dimethoxy-5-methyl-1,4-benzoquinone) DPPH25-[4]
Hydroquinone ABTS-1.8[4]
tert-Butyl-1,4-benzoquinone ORAC-~1.5[4]
2-Phenylthio-5-tert-butyl-1,4-benzoquinone ORAC-~50[4]
2-(S-phenylalaninyl)-5-tert-butyl-1,4-benzoquinone ORAC-~43[4]
Trolox (Standard) DPPH4.5-[5]
Trolox (Standard) ABTS2.51.0[4][5]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test benzoquinone compounds

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the benzoquinone derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation, which is blue-green in color. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test benzoquinone compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the benzoquinone derivatives and the positive control in the same solvent used to dilute the ABTS•+ working solution.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test samples or positive control to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of a Trolox standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test benzoquinone compounds

  • Positive control (Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer on the day of the assay.

    • Prepare a series of dilutions of the benzoquinone derivatives and Trolox standard in phosphate buffer.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the different concentrations of the test samples, Trolox standards, or buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence every minute for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the test samples by comparing their net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or milligram of the compound.

Mandatory Visualizations

G cluster_0 Experimental Workflow prep Sample Preparation (Benzoquinone Derivatives) dpph_assay DPPH Assay prep->dpph_assay Test Compound abts_assay ABTS Assay prep->abts_assay Test Compound orac_assay ORAC Assay prep->orac_assay Test Compound data_analysis Data Analysis (IC50 / TEAC / ORAC values) dpph_assay->data_analysis abts_assay->data_analysis orac_assay->data_analysis

Experimental workflow for assessing antioxidant capacity.

G cluster_1 Benzoquinone-Mediated Antioxidant Signaling cluster_2 Nucleus BQ Benzoquinone (BQ) ROS Reactive Oxygen Species (ROS) BQ->ROS Redox Cycling Keap1 Keap1 BQ->Keap1 Direct Interaction ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding PhaseII Phase II Enzymes (e.g., NQO1, HO-1) ARE->PhaseII Gene Transcription Cellular_Protection Cellular Protection PhaseII->Cellular_Protection Detoxification & Antioxidant Defense

Nrf2-ARE signaling pathway activation by benzoquinones.

References

Application Notes and Protocols for Studying Cellular Respiration with 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Quinones are a class of organic compounds that play crucial roles in biological systems, most notably as electron carriers in the electron transport chain (ETC). Their ability to accept and donate electrons makes them essential for cellular respiration and ATP production. 3-Methoxy-2,5-toluquinone, a substituted benzoquinone, is of interest for its potential to modulate mitochondrial function. Due to its chemical structure, it is hypothesized to interfere with the ETC, making it a valuable tool for studying the effects of mitochondrial dysfunction in various cellular contexts. Benzoquinones can induce cytotoxic effects in tumor cells, often attributed to their capacity to generate reactive oxygen species (ROS) and act as alkylating agents, leading to cellular damage and apoptosis.[1]

Hypothesized Mechanism of Action

While specific mechanistic studies on this compound are not extensively documented, its activity can be inferred from the behavior of structurally similar quinone derivatives. The proposed mechanism of action involves the following key events:

  • Interference with the Electron Transport Chain (ETC): Like many quinones, this compound is predicted to intercept electrons within the ETC. This interference is likely to occur at Complex I or Complex III, disrupting the normal flow of electrons to oxygen.[2][3]

  • Induction of Reactive Oxygen Species (ROS): The disruption of the ETC can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions (O₂⁻) and other reactive oxygen species.[4] This induced oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA.

  • Depletion of Cellular ATP: By inhibiting the ETC, this compound is expected to decrease the efficiency of oxidative phosphorylation, leading to a reduction in cellular ATP levels. This energy depletion can trigger various cellular stress responses and, ultimately, cell death.

  • Induction of Apoptosis: The combination of oxidative stress and ATP depletion can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.

Potential Research Applications
  • Studying Mitochondrial Dysfunction: this compound can be used as a chemical tool to induce and study mitochondrial dysfunction in various cell models, providing insights into the pathogenesis of diseases associated with mitochondrial defects.

  • Cancer Research: Given that many cancer cells exhibit altered metabolism and are often more susceptible to mitochondrial inhibitors, this compound could be investigated for its potential as an anti-cancer agent.[1] Its ability to induce ROS and apoptosis makes it a candidate for targeted cancer therapy.

  • Drug Discovery: The quinone scaffold can be used as a starting point for the development of novel therapeutics targeting mitochondrial pathways.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical values observed for related quinone compounds. Note: These values are for illustrative purposes and must be determined experimentally for this compound.

ParameterCell LineValue
IC₅₀ (Cytotoxicity) MCF-7 (Breast Cancer)10-50 µM
A549 (Lung Cancer)15-60 µM
HeLa (Cervical Cancer)20-75 µM
Oxygen Consumption Rate (OCR)
Basal RespirationVarious↓ (Decrease)
ATP ProductionVarious↓ (Decrease)
Maximal RespirationVarious↓ (Decrease)
Reactive Oxygen Species (ROS)
Fold Increase in ROSVarious2-5 fold
Mitochondrial Membrane Potential (ΔΨm) Various↓ (Depolarization)

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function.[5][6][7][8]

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Prepare Assay Medium: On the day of the assay, prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Preparation: Remove the culture medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Prepare Drug Plate: Load the injector ports of the sensor cartridge with this compound (Port A), Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D) at optimized concentrations.

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the OCR at baseline and after the sequential injection of the compounds.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[8]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This protocol is for the detection of total intracellular ROS.[9][10]

Materials:

  • Cells of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control.

  • DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium, wash the cells once with PBS, and then add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.

Visualizations

Hypothesized Mechanism of Action

G cluster_Compound cluster_Effects Cellular Effects ComplexI Complex I Q Coenzyme Q ComplexI->Q e- ComplexII Complex II ComplexII->Q e- ComplexIII Complex III Q->ComplexIII e- ROS ↑ Reactive Oxygen Species (ROS) Q->ROS Electron leakage CytC Cytochrome C ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP ↓ ATP Production Compound This compound Compound->Q Inhibits electron transfer Compound->ATP Disrupts Oxidative Phosphorylation Apoptosis → Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow

G cluster_workflow Experimental Workflow for Investigating this compound Start Start: Hypothesis Formulation Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) - Determine IC50 values Start->Cytotoxicity OCR 2. Mitochondrial Function Analysis (Seahorse XF Mito Stress Test) - Measure OCR parameters Cytotoxicity->OCR If cytotoxic ROS 3. Oxidative Stress Measurement (DCFH-DA Assay) - Quantify ROS production OCR->ROS MembranePotential 4. Mitochondrial Membrane Potential Assay (e.g., TMRE) - Assess ΔΨm ROS->MembranePotential Analysis 5. Data Analysis and Interpretation - Correlate findings MembranePotential->Analysis Conclusion Conclusion: Elucidate Mechanism of Action Analysis->Conclusion

Caption: Workflow for studying cellular respiration effects.

References

Application Notes and Protocols for 3-Methoxy-2,5-toluquinone in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2,5-toluquinone, a naturally occurring benzoquinone derivative found in various fungal species, has garnered interest for its bioactive properties, including moderate antibacterial and antifungal effects. While extensive research on its specific applications in enzyme inhibition is still emerging, the broader class of quinones and their derivatives are well-documented as modulators of various enzymatic activities. These compounds are known to interfere with key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.

This document provides a comprehensive guide for researchers interested in investigating the enzyme-inhibiting potential of this compound. It outlines the current landscape based on structurally similar compounds, offers detailed protocols for initiating enzyme inhibition assays, and presents visual workflows and pathway diagrams to guide experimental design.

Potential Enzyme Targets and Biological Activity

Direct experimental data on the specific enzyme targets of this compound is limited in publicly available literature. However, based on the known activities of structurally related methoxy-substituted quinones, several enzyme families represent promising targets for investigation:

  • Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism and are known to be inhibited by various quinone compounds. An in-silico study on the isomer, 2-methyl-5-methoxy-1,4-benzoquinone, predicted inhibitory activity against CYP3A4, suggesting that this compound may also interact with CYP enzymes.

  • NAD(P)H:Quinone Oxidoreductases (NQO1 and NQO2): These are key enzymes in the detoxification of quinones. Inhibition of these enzymes can alter cellular redox states and may be a strategy in cancer therapy.

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of pro-inflammatory leukotrienes. Inhibition of 5-LOX is a target for anti-inflammatory drug development, and some benzoquinone derivatives have shown inhibitory activity against this enzyme.

  • Kinases in Signaling Pathways: As many quinone derivatives exhibit anticancer and anti-inflammatory properties, it is plausible that this compound may inhibit protein kinases involved in pathways such as PI3K/Akt/mTOR and MAPK.

Data Presentation: A Predictive Outlook

Due to the absence of direct experimental quantitative data for this compound, this section presents a predictive view based on an in-silico analysis of a structurally related isomer. This data should be used as a preliminary guide for experimental design and not as a substitute for empirical validation.

Table 1: Predicted Inhibitory Activity of a Methoxy-Toluquinone Isomer

Compound NameTarget EnzymeAssay TypePredicted IC50
2-Methyl-5-methoxy-1,4-benzoquinoneCytochrome P450-3A4 (CYP3A4)In-silico (Molecular Docking)13.68 ppm

Note: This IC50 value is a computational prediction and requires experimental verification.

Experimental Protocols

The following are detailed, generalized protocols for conducting enzyme inhibition assays that can be adapted for screening and characterizing the inhibitory activity of this compound against a target enzyme.

General Protocol for in vitro Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well microplate

  • Microplate reader (capable of absorbance, fluorescence, or luminescence detection)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a range of working concentrations. Dilute further in assay buffer to achieve final desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the solvent vehicle (e.g., DMSO at the same final concentration as in the test wells).

    • Negative Control wells (100% enzyme activity): Add assay buffer, solvent vehicle, and the enzyme solution.

    • Test wells: Add assay buffer, this compound at various concentrations, and the enzyme solution.

    • Positive Control wells: Add assay buffer, a known inhibitor at its IC50 concentration, and the enzyme solution.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the substrate to all wells simultaneously to start the enzymatic reaction.

  • Detection:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the change in absorbance, fluorescence, or luminescence over a specific time period. Kinetic readings are often preferred.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the enzyme inhibitory properties of a compound like this compound.

G A Compound Preparation (Stock Solution & Serial Dilutions) C Assay Plate Setup (Controls & Test Compound) A->C B Enzyme & Substrate Preparation B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Reaction Initiation (Add Substrate) D->E F Data Acquisition (Kinetic Reading) E->F G Data Analysis (% Inhibition & IC50 Determination) F->G

Caption: General workflow for an enzyme inhibition assay.

Potential Signaling Pathway Involvement

Given the established role of quinone derivatives in modulating cancer-related signaling, the PI3K/Akt/mTOR pathway is a relevant area of investigation. Inhibition of key kinases in this pathway can lead to decreased cell proliferation and survival.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

Conclusion

While direct experimental evidence for the enzyme inhibitory activity of this compound is not yet widely available, its structural similarity to other bioactive quinones suggests significant potential in this area. The protocols and information provided herein offer a solid foundation for researchers to begin exploring its effects on various enzymatic targets. Further investigation is warranted to elucidate the specific mechanisms of action and to determine the quantitative inhibitory parameters of this compound, which may lead to the development of novel therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Methoxy-2,5-toluquinone.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound, also known as 2-Methoxy-6-methyl-p-benzoquinone, is a light yellow to yellow solid.[1] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol [1]
Appearance Light yellow to yellow solid[1]
CAS Number 611-68-7[1][2][3]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions are detailed in the table below.

FormatStorage TemperatureDuration
Powder-20°C3 years[4]
4°C2 years[1]
In Solvent-80°C6 months[1][4]
-20°C1 month[1][4]

Q3: What are the common impurities I should be aware of during the synthesis and purification of methoxy-substituted quinones?

While specific impurities for the synthesis of this compound are not extensively documented in readily available literature, common impurities in the synthesis of related methoxy-methyl-benzoquinones can include:

  • Unreacted Starting Materials: Such as the corresponding phenol or methoxy-toluene precursors.[5]

  • Isomeric Byproducts: Formation of other positional isomers of the methoxy-methyl-benzoquinone.[6]

  • Hydroquinone: The corresponding hydroquinone of the target molecule can form a dark-colored quinhydrone complex with the quinone product.[6]

  • Demethylated Products: Loss of the methoxy group can result in hydroxylated or demethylated benzoquinones.[6]

  • Over-oxidation Products: Harsh reaction conditions can lead to polymeric materials or ring-opened byproducts.[6]

  • Degradation Products: Some quinones can be sensitive to the acidic nature of silica gel, potentially leading to degradation during column chromatography.[7]

Q4: Which purification technique is better for this compound: recrystallization or column chromatography?

The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization is generally a good choice for larger scale purifications where impurities have different solubility profiles from the product. It is typically faster and uses less solvent than chromatography. However, it may not be effective at removing impurities with similar solubilities.

  • Column Chromatography offers a higher degree of separation and is ideal for removing impurities that are difficult to separate by other means. It is the preferred method for achieving very high purity, especially on a smaller scale. The main drawbacks are that it is more time-consuming and requires larger volumes of solvent.[5]

Troubleshooting Guide

Problem 1: My final product is an oil or a low-melting solid, not the expected yellow crystalline solid.

  • Possible Cause 1: Presence of Impurities: Unreacted starting materials or byproducts can depress the melting point of your product.[5]

    • Solution: Repurify the material using column chromatography to separate the impurities.

  • Possible Cause 2: Residual Solvent: Incomplete removal of solvents from the purification process.[5]

    • Solution: Ensure the product is thoroughly dried under high vacuum.

Problem 2: The purified product is dark brown or greenish, not a vibrant yellow.

  • Possible Cause: Presence of Quinhydrone Complex: This is a common issue in quinone chemistry where the quinone product forms a charge-transfer complex with its corresponding hydroquinone.[6]

    • Solution 1: Reductive Wash: Wash the crude product with a mild reducing agent solution (e.g., sodium bisulfite) to convert the hydroquinone back to the quinone.[6]

    • Solution 2: Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the desired product.[5]

    • Solution 3: Column Chromatography: This is a very effective method for separating colored impurities.[5]

Problem 3: I am experiencing low yield after recrystallization.

  • Possible Cause 1: Inappropriate Solvent System: The solvent may be too effective at dissolving the compound, even at low temperatures.[8]

    • Solution: The ideal solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold. Experiment with different solvents or co-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[8]

  • Possible Cause 2: Using Too Much Solvent: An excessive amount of solvent will keep the product in solution even upon cooling.[8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]

  • Possible Cause 3: Premature Crystallization: The product crystallizes on the filter paper during hot filtration.

    • Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.[5]

  • Possible Cause 4: Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, impure crystals or "oiling out".[8]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

  • Possible Cause 5: Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.[8]

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[8]

Problem 4: My compound is streaking or not moving on the silica gel TLC plate.

  • Possible Cause 1: Inappropriate Solvent System: The polarity of the eluent may be too low.

    • Solution: For quinones, a good starting point for TLC on silica gel is a mixture of hexane and ethyl acetate. Start with a ratio of 8:2 (v/v) and increase the proportion of ethyl acetate to increase the polarity. An ideal Rf value for column chromatography is typically between 0.3 and 0.5.[7]

  • Possible Cause 2: Compound Degradation on Silica: Benzoquinones can be sensitive to the acidic nature of silica gel.[7]

    • Solution: Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[7]

Problem 5: The compound is stuck at the top of the silica gel column.

  • Possible Cause 1: Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column.[7]

    • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[7]

  • Possible Cause 2: Strong Interaction with Silica: The methoxy and carbonyl groups can interact strongly with the silanol groups on the silica gel.[7]

    • Solution: If increasing the solvent polarity is not effective, consider switching to a less acidic stationary phase such as neutral alumina.[7]

Experimental Protocols

Disclaimer: The following protocols are general procedures for the purification of methoxy-substituted benzoquinones and have been adapted for this compound based on best practices for similar compounds, due to a lack of specific published protocols for this exact molecule.

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (1-2% by weight of the crude product), swirl, and heat for a few minutes.[5]

  • Hot Filtration: If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material on silica gel. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the desired product.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles or cracks.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[7]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The polarity of the eluent can be gradually increased if necessary to elute the compound.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[8]

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Dissolve Dissolve in Minimum Hot Solvent PureProduct Pure Product Dissolve->PureProduct Recrystallization->Dissolve TLC TLC Analysis for Solvent System ColumnChromatography->TLC PackColumn Pack Silica Gel Column TLC->PackColumn LoadSample Load Sample PackColumn->LoadSample Elute Elute and Collect Fractions LoadSample->Elute AnalyzeFractions Analyze Fractions by TLC Elute->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingPurification Start Purification Issue Identified IssueType What is the issue? Start->IssueType LowYield Low Yield IssueType->LowYield Low Yield ImpureProduct Impure Product IssueType->ImpureProduct Impure CheckSolvent Check Recrystallization Solvent & Volume LowYield->CheckSolvent CheckCooling Check Cooling Rate LowYield->CheckCooling CheckPurity Check Purity by TLC/NMR ImpureProduct->CheckPurity ColoredProduct Product is Dark Colored? CheckPurity->ColoredProduct Impurities Present Charcoal Use Activated Charcoal or Reductive Wash ColoredProduct->Charcoal Yes OilyProduct Product is Oily? ColoredProduct->OilyProduct No Column Perform Column Chromatography Charcoal->Column OilyProduct->Column No, other impurities Dry Dry Under High Vacuum OilyProduct->Dry Yes

Caption: Troubleshooting logic for common purification issues.

References

Optimizing reaction conditions for "3-Methoxy-2,5-toluquinone" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Methoxy-2,5-toluquinone

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions. The proposed synthetic route involves the oxidation of a suitable precursor, such as 2-methoxy-4-methylphenol.

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Oxidizing Agent The oxidizing agent (e.g., Fremy's salt, salcomine, hypervalent iodine reagents) may have degraded. Use a fresh batch of the oxidizing agent or test its activity on a known standard. Fremy's salt, in particular, can be unstable.[1][2][3][4][5]
Incorrect Reaction Temperature The optimal temperature for the oxidation reaction was not maintained. Carefully monitor and control the reaction temperature using a temperature-controlled bath. Phenol oxidations can be sensitive to temperature fluctuations.
Suboptimal pH The reaction medium does not have the appropriate pH for the chosen oxidant. Adjust the pH of the reaction mixture as specified in general protocols for the specific oxidant. For example, Fremy's salt oxidations are typically carried out in a buffered, weakly alkaline solution.[1]
Poor Quality Starting Material The precursor (e.g., 2-methoxy-4-methylphenol) is impure. Purify the starting material before use, for example, by distillation or recrystallization.
Incomplete Reaction The reaction was not allowed to proceed to completion. Increase the reaction time and monitor for the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Insufficient Oxidizing Agent An insufficient amount of the oxidizing agent was used. Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary, but this should be optimized to avoid over-oxidation.[6]

Problem: Formation of Multiple Side Products on TLC/HPLC

Potential Cause Recommended Solution
Formation of Isomeric Byproducts Depending on the starting material and reaction conditions, isomeric quinones (e.g., ortho-quinones) may be formed.[7][8] Optimize the reaction conditions for better selectivity. Purification by column chromatography may be necessary to separate isomers.
Demethylation Loss of the methoxy group can lead to the formation of hydroxylated or demethylated benzoquinones. Use milder reaction conditions and avoid strong acids or high temperatures.
Over-oxidation/Degradation Harsh reaction conditions can lead to the formation of smaller, more polar byproducts or polymeric materials.[8] Reduce the reaction time and/or the stoichiometry of the oxidizing agent. Monitor the reaction progress closely.
Dimerization/Polymerization Phenoxy radicals generated during the reaction can couple to form dimers or polymers. Use a less concentrated solution of the starting material and maintain a consistent temperature.

Problem: Product is a Dark, Tarry, or Oily Substance

Potential Cause Recommended Solution
Over-oxidation The reaction was allowed to proceed for too long, or an excess of the oxidizing agent was used, leading to the formation of polymeric byproducts. Reduce the reaction time and/or the stoichiometry of the oxidizing agent. Monitor the reaction progress closely using TLC or HPLC.
Presence of Quinhydrone Complex The product is contaminated with the corresponding hydroquinone, forming a dark-colored charge-transfer complex. Wash the crude product with a mild reducing agent solution (e.g., sodium bisulfite) to convert the hydroquinone back to the quinone, followed by re-oxidation, or purify by sublimation or recrystallization.[9][10]
Decomposition during Workup Quinones can be sensitive to high temperatures and extreme pH. During the work-up, avoid prolonged heating and exposure to strong acids or bases. Ensure that any quenching steps are performed carefully and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: While specific literature for the synthesis of this compound is limited, a common and plausible route is the oxidation of 2-methoxy-4-methylphenol. The para-position relative to the hydroxyl group is unsubstituted, making it susceptible to oxidation to the corresponding p-benzoquinone.[8][11]

Q2: Which oxidizing agents are suitable for the conversion of 2-methoxy-4-methylphenol to this compound?

A2: Several oxidizing agents can be employed for this type of transformation. Common choices include:

  • Fremy's salt (potassium nitrosodisulfonate): This is a selective oxidant for the conversion of phenols to quinones.[1][2][4][12][13]

  • Salcomine (and related cobalt-salen complexes) with oxygen: This system offers a catalytic method for the oxidation of phenols.[8][11][14]

  • Hypervalent iodine reagents (e.g., o-iodoxybenzoic acid - IBX): These reagents can effectively oxidize phenols to quinones.[7][15]

  • Other oxidizing agents: Chromic acid and other strong oxidizing agents can also be used, but may be less selective and lead to more side products.[8][16]

Q3: What are the expected side products in this synthesis?

A3: Potential side products include:

  • Ortho-quinone isomer: Oxidation at the ortho position to the hydroxyl group can lead to the formation of an o-quinone.[7][8]

  • Dimeric and polymeric products: Coupling of phenoxy radical intermediates can occur.

  • Over-oxidation products: Further oxidation of the desired quinone can lead to ring-opening and degradation.

  • Unreacted starting material: Incomplete reaction will result in the presence of 2-methoxy-4-methylphenol in the product mixture.

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4: A combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.

Q5: What are the recommended purification methods for this compound?

A5: Common purification techniques for quinones include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.

  • Sublimation: Quinones are often volatile, and sublimation can be an effective purification method, especially for removing non-volatile impurities.[9]

  • Steam Distillation: This technique can be useful for separating volatile quinones from non-volatile impurities.[10][17]

Experimental Protocols

Note: The following protocols are generalized procedures based on known methods for the oxidation of phenols to quinones. Optimization will be required for the specific synthesis of this compound.

Protocol 1: Oxidation using Fremy's Salt

This protocol is adapted from general procedures for the Teuber reaction.[2][4]

Materials:

  • 2-methoxy-4-methylphenol

  • Fremy's salt (Potassium nitrosodisulfonate)

  • Sodium phosphate monobasic or sodium bicarbonate (for buffer)

  • Dichloromethane or ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a buffered solution by dissolving sodium phosphate monobasic or sodium bicarbonate in water to achieve a pH of approximately 7-8.

  • Dissolve 2-methoxy-4-methylphenol in a suitable organic solvent like dichloromethane or ethyl acetate.

  • In a separate flask, dissolve Fremy's salt (approximately 2.2 equivalents) in the buffered aqueous solution. The solution should be a vibrant purple. Cool this solution in an ice bath.

  • Add the solution of 2-methoxy-4-methylphenol to the cold, vigorously stirring solution of Fremy's salt.

  • Continue to stir the biphasic mixture vigorously while maintaining a low temperature (e.g., below 10 °C). The reaction progress can be monitored by TLC. The color of the aqueous layer will typically change from purple to brown.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Oxidation using Salcomine and Oxygen

This protocol is based on the catalytic oxidation of phenols.[8][11]

Materials:

  • 2-methoxy-4-methylphenol

  • Salcomine (or a related cobalt-salen complex)

  • Methanol or Dimethylformamide (DMF)

  • Oxygen (from a balloon or cylinder)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methoxy-4-methylphenol and a catalytic amount of salcomine (e.g., 5 mol%) in methanol or DMF in a round-bottom flask.

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the uptake of oxygen and by TLC.

  • Upon completion of the reaction, remove the catalyst by filtration (if it is not fully dissolved).

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2-methoxy-4-methylphenol dissolve Dissolve in Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., Fremy's Salt) dissolve->add_oxidant react Stir at Controlled Temperature add_oxidant->react monitor Monitor by TLC/HPLC react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify end End: Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low or No Product Yield cause1 Inactive Oxidizing Agent problem->cause1 cause2 Incorrect Temperature/pH problem->cause2 cause3 Impure Starting Material problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1 Use fresh/tested oxidant cause1->solution1 solution2 Optimize reaction conditions cause2->solution2 solution3 Purify starting material cause3->solution3 solution4 Increase reaction time/Monitor cause4->solution4

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Spectroscopic Analysis of 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 3-Methoxy-2,5-toluquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of a pure sample of this compound?

A pure sample of this compound (CAS No: 611-68-7, Molecular Formula: C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is typically a light yellow to yellow solid.[1] While detailed experimental spectra are not widely published, the following table summarizes expected and predicted spectroscopic data.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueParameterExpected/Predicted ValueReference/Notes
UV-Vis Spectroscopy λmax in Ethanol~264 nm, ~312 nm, ~429 nmEstimated based on the spectrum of 2-methyl-1,4-benzoquinone in alcohol. The methoxy group may cause slight shifts.
¹H NMR Spectroscopy Chemical Shifts (δ)Predicted values: δ 6.0-7.0 (2H, m, vinyl H), 3.8-4.0 (3H, s, -OCH₃), 2.0-2.2 (3H, s, -CH₃)General prediction for this structure. A certificate of analysis confirms the spectrum is "consistent with structure".[1]
¹³C NMR Spectroscopy Chemical Shifts (δ)Predicted values: δ ~187 (C=O), ~182 (C=O), ~158 (C-OCH₃), ~145 (C-CH₃), ~136 (C-H), ~133 (C-H), ~60 (-OCH₃), ~9 (-CH₃)General prediction for this structure. The chemical shift of the methoxy carbon is typically around 56-62 ppm.[2][3][4]
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 152Confirmed by certificate of analysis and predicted data.[1][5]
Key FragmentsPredicted: [M+H]⁺ at m/z 153.05, [M+Na]⁺ at m/z 175.04Predicted adducts from PubChem.[5] Common fragmentation may involve loss of CO, CH₃, and OCH₃.
Q2: My UV-Vis spectrum of this compound shows unexpected peaks or shifts in λmax. What could be the cause?

Several factors can lead to deviations in the UV-Vis spectrum. The most common issues are summarized in the troubleshooting guide below. Key interferences include the presence of its reduced form, 2-methylhydroquinone, or other synthesis impurities. The pH of the solution and the solvent used can also significantly impact the spectrum.

Q3: I am observing extra peaks in the ¹H NMR spectrum of my this compound sample. How can I identify the impurities?

Extra peaks in the ¹H NMR spectrum often indicate the presence of residual solvents or impurities from the synthesis. One common impurity could be the starting material or a reduced form of the quinone, such as 2-methylhydroquinone.

Table 2: ¹H NMR Data for a Potential Impurity

CompoundSolventChemical Shifts (δ) and MultiplicitiesReference
2-MethylhydroquinoneDMSO-d₆δ 8.64 (s, 1H, OH), 8.54 (s, 1H, OH), 6.53 (d, 1H), 6.47 (d, 1H), 6.42 (dd, 1H), 2.02 (s, 3H, CH₃)[6]

Referencing a table of common NMR solvent impurities is also recommended.

Troubleshooting Guides

Troubleshooting UV-Vis Spectroscopic Analysis
IssuePossible CauseRecommended Solution
Unexpected Absorbance Peaks Presence of impurities (e.g., 2-methylhydroquinone).Purify the sample using column chromatography or recrystallization. The UV-Vis spectrum of 2-methylhydroquinone shows absorption maxima around 194 nm and 222 nm.[7]
Sample degradation.Prepare fresh solutions and protect them from light.
Shift in λmax Solvent effects.Record spectra in a consistent, specified solvent. Polar solvents can cause shifts in the absorption bands of quinones.
pH of the solution.Buffer the solution to a consistent pH. The protonation state of the molecule can alter the electronic transitions.
Broad or Poorly Resolved Peaks High sample concentration.Dilute the sample to an appropriate concentration range (typically with absorbance < 1.5).
Light scattering from suspended particles.Filter the sample through a 0.22 µm syringe filter before analysis.
Troubleshooting NMR Spectroscopic Analysis
IssuePossible CauseRecommended Solution
Extra Peaks in the Spectrum Residual solvents.Ensure proper drying of the sample. Cross-reference extra peaks with a chart of common NMR solvent impurities.
Presence of impurities from synthesis.Purify the sample. Compare the spectrum to that of known starting materials or byproducts.
Broad Peaks Paramagnetic impurities.Remove trace metals by passing the sample through a small plug of silica gel.
High sample concentration.Use a lower concentration of the analyte.
Solid particles in the NMR tube.Filter the sample into the NMR tube.[8]
Poor Signal-to-Noise Ratio Insufficient sample concentration.Increase the sample concentration or the number of scans.
Incorrect shimming.Re-shim the spectrometer to improve the magnetic field homogeneity.
Troubleshooting Mass Spectrometry Analysis
IssuePossible CauseRecommended Solution
No Molecular Ion Peak Observed Extensive fragmentation with Electron Ionization (EI).Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).[9]
Unexpected Fragment Ions Presence of impurities.Purify the sample and re-analyze. Compare the fragmentation pattern to that of suspected impurities. The mass spectrum of 2-methylhydroquinone shows a molecular ion at m/z 124.[10]
In-source reactions.Optimize the ion source temperature and other parameters.
Poor Reproducibility Fluctuations in instrument parameters.Ensure consistent settings for the ion source, mass analyzer, and detector.
Sample carryover.Clean the injection port and run blank injections between samples.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.

  • Dilution: Perform serial dilutions of the stock solution to obtain a series of standards within the desired concentration range.

  • Instrumentation Setup: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range (e.g., 200-600 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and run a baseline correction.

  • Spectral Acquisition: Record the absorbance spectra of the prepared standard solutions.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 3: Mass Spectrometry (MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) for sample introduction.

  • GC-MS Parameters:

    • Injection: Inject a small volume of the sample solution into the GC.

    • Column: Use a suitable capillary column for separation.

    • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[11]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_troubleshooting Troubleshooting Sample This compound Sample Purification Purification (if necessary) Sample->Purification Solution Prepare Solution Purification->Solution UV_Vis UV-Vis Spectroscopy Solution->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Solution->NMR MS Mass Spectrometry Solution->MS UV_Data λmax, Molar Absorptivity UV_Vis->UV_Data NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Problem Unexpected Results? UV_Data->Problem NMR_Data->Problem MS_Data->Problem Impurity_Check Check for Impurities Problem->Impurity_Check Condition_Check Verify Experimental Conditions (pH, Solvent) Problem->Condition_Check

Caption: Experimental workflow for spectroscopic analysis.

signaling_pathway cluster_stimulus Stimulus cluster_mapk MAPK Signaling cluster_response Cellular Response Quinone Quinone Compound (e.g., 2-Methoxy-1,4-naphthoquinone) ASK1 ASK1 Quinone->ASK1 Oxidative Stress MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Caption: JNK and p38 MAPK signaling pathway.

References

"3-Methoxy-2,5-toluquinone" storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage and handling of 3-Methoxy-2,5-toluquinone, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of the compound. For the solid powder form, storage at -20°C is recommended for up to 3 years, or at 4°C for up to 2 years.[1][2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always store the compound in a tightly sealed container, in a cool, dark, and well-ventilated area, as it can be light-sensitive.[3][4]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3][5]

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation if inhaled.[5] In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Always consult the Safety Data Sheet (SDS) before use.

Q4: What substances are incompatible with this compound?

A4: This compound should be stored away from strong oxidizing agents.[3][4] Contact with incompatible materials can lead to degradation of the product or potentially hazardous reactions.

Q5: How should I dispose of this compound waste?

A5: Waste disposal should be carried out in accordance with local, state, and federal regulations. Dispose of the compound and its container at an approved waste disposal plant. Do not allow the product to enter drains or surface water.[3]

Troubleshooting Guide

Problem 1: The compound won't fully dissolve in my solvent.

  • Solution: this compound is highly soluble in DMSO (100 mg/mL) but may require assistance to fully dissolve.[1] Gentle heating or sonication can be used to aid dissolution.[1] If precipitation occurs, this indicates the solution may be supersaturated or the solvent has absorbed moisture. Using anhydrous solvent can mitigate this issue. For aqueous solutions, specialized solvent systems may be necessary, such as those containing PEG300 and Tween-80.[1]

Problem 2: The solid compound has changed color from light yellow to a darker shade.

  • Solution: A color change may indicate degradation due to improper storage, such as exposure to light or air.[4] It is recommended to use a fresh vial of the compound if the color has significantly deviated from its typical light yellow to yellow appearance.[1][2] Ensure the container is tightly sealed and stored in a dark, cool environment.[4]

Problem 3: I'm observing inconsistent results in my bioassays.

  • Solution: Inconsistent results can stem from the degradation of the compound in the stock solution. Ensure that stock solutions are not stored for longer than the recommended periods (6 months at -80°C, 1 month at -20°C).[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder -20°C3 years[2]
4°C2 years[2]
In Solvent -80°C6 months[1][2]
-20°C1 month[1][2]

Table 2: Personal Protective Equipment (PPE) Summary

Protection TypeRequirementRationale
Eye Protection Safety glasses with side-shields or gogglesPrevents serious eye irritation from splashes or dust.[5]
Hand Protection Chemical-resistant glovesPrevents skin irritation and absorption.[5]
Body Protection Lab coatProtects skin and clothing from contamination.[3]
Respiratory Use in a well-ventilated area or chemical fume hoodPrevents respiratory tract irritation from dust or aerosols.[5]

Experimental Protocols

Protocol: Preparation of a 100 mM DMSO Stock Solution

  • Pre-Experiment Checklist:

    • Confirm this compound (MW: 152.15 g/mol ) is at room temperature before opening.[1][2]

    • Ensure you are wearing appropriate PPE (lab coat, gloves, safety glasses).

    • Perform all weighing and dissolution steps inside a chemical fume hood.

  • Procedure:

    • Weigh out 15.22 mg of this compound powder into a sterile conical tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1]

    • Visually inspect the solution to confirm no solid particles remain. It should be a clear solution.[1]

  • Storage:

    • Aliquot the stock solution into single-use, light-protecting vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Visualizations

handling_workflow start Start: Need to use This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat sds->ppe location Work in a well-ventilated area or chemical fume hood ppe->location weigh Weigh solid compound location->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment storage Store unused material and stock solutions properly experiment->storage waste Dispose of waste according to institutional guidelines experiment->waste end End storage->end waste->end

Caption: Workflow for Safely Handling this compound.

stock_solution_troubleshooting start Prepare Stock Solution dissolve Add solvent to compound start->dissolve check Does it fully dissolve? dissolve->check sonicate Apply gentle heat or sonication check->sonicate No success Solution is ready. Aliquot and store. check->success Yes recheck Is it dissolved now? sonicate->recheck recheck->success Yes fail Consult literature for alternative solvent systems. recheck->fail No

Caption: Troubleshooting Guide for Stock Solution Preparation.

References

Troubleshooting low yields in the extraction of toluquinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in the extraction of toluquinones.

Troubleshooting Guide

This section addresses specific issues that may arise during the toluquinone extraction process, offering potential causes and solutions in a question-and-answer format.

Question: Why is my toluquinone yield consistently low when extracting from a fungal culture?

Answer: Low yields from fungal cultures can stem from several factors, ranging from inefficient cell disruption to degradation of the target compound. A systematic approach is necessary to identify the bottleneck.

  • Incomplete Cell Lysis: Toluquinones can be intracellular or secreted into the medium. For intracellular products, the robust fungal cell wall may prevent efficient extraction.[1]

    • Solution: Before solvent extraction, incorporate a mechanical cell disruption step. Methods such as grinding the freeze-dried mycelium, bead beating, or ultrasonication can significantly improve the release of intracellular metabolites.[1][2] After separating the mycelium, the culture filtrate should also be extracted as toluquinones may be secreted extracellularly.[3][4]

  • Suboptimal Solvent Selection: The choice of solvent is critical for maximizing the extraction of toluquinones, which are moderately polar.

    • Solution: Toluquinone is soluble in solvents like ether, ethyl acetate, and methylene chloride.[3] For fungal fermentations, liquid-liquid extraction of the culture filtrate with ethyl acetate is a common and effective method.[5][6][7] If extracting from dried mycelium, solvents like methanol have shown high efficacy for similar compounds like thymoquinone.[8] A systematic comparison of solvents is recommended.

  • Degradation During Extraction: Toluquinones can be susceptible to degradation under certain conditions, particularly elevated temperatures and exposure to light.

    • Solution: Avoid high temperatures during the extraction and concentration steps. Use a rotary evaporator at a low temperature to remove the solvent.[3] Protect the sample from direct light throughout the process. Benzoquinones are known to be photosensitive.[9][10]

Question: My crude extract is a dark, tarry substance, and I'm losing a significant amount of product during purification. What's causing this, and how can I improve recovery?

Answer: The formation of dark, tarry residues is a common issue in quinone chemistry, often due to polymerization or degradation products.[1] Low recovery during purification suggests that the chosen method may not be optimal or that the compound is degrading.

  • Impurity Profile: The crude extract from natural sources contains a complex mixture of metabolites, some of which can co-extract and interfere with purification.

    • Solution 1: Steam Distillation: For volatile quinones like toluquinone, steam distillation can be a highly effective initial purification step to separate it from non-volatile, tarry materials. This method has been shown to yield a pure, crystalline product.

    • Solution 2: Column Chromatography: This is a standard method for purification. Use silica gel as the stationary phase and a solvent gradient starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate).[3] This allows for the separation of toluquinone from more polar and less polar impurities.

    • Solution 3: Solid-Phase Extraction (SPE): For sample cleanup, SPE can be used to remove interfering compounds. A normal-phase SPE cartridge could retain the polar toluquinone while allowing non-polar impurities to pass through, after which the toluquinone can be eluted with a more polar solvent.[11][12][13]

  • Compound Instability on Silica Gel: Some quinones can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

    • Solution: If degradation on silica is suspected, consider using deactivated or neutral silica gel for chromatography. Alternatively, a different purification technique like preparative HPLC might be more suitable.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting toluquinones?

A1: The optimal solvent depends on the source material and the specific toluquinone derivative. For liquid-liquid extraction from aqueous fungal broths, ethyl acetate and methylene chloride are effective.[3] For solid-liquid extraction, moderately polar solvents are generally preferred. Studies on the closely related thymoquinone show that methanol and hexane can be very effective, with ultrasound-assisted extraction using methanol yielding high amounts.[8][14] It is recommended to test a range of solvents from non-polar (hexane) to polar (methanol) to determine the best choice for your specific application.

Q2: How do temperature and time affect the extraction yield?

A2: Both temperature and time are critical parameters. For ultrasound-assisted extraction (UAE) of similar compounds, temperatures around 40-70°C and times of 30-90 minutes have been found to be optimal.[15] However, prolonged exposure to high temperatures can lead to the degradation of quinones.[16][17] Therefore, it is crucial to find a balance where extraction is efficient without causing significant compound degradation. Optimization experiments are recommended to determine the ideal conditions for your specific setup.

Q3: Can pH affect the stability and extraction of toluquinones?

A3: Yes, pH can significantly impact the stability of quinones. Many phenolic compounds, the precursors to quinones, are unstable at alkaline pH.[18] While toluquinones themselves do not have easily ionizable groups, the extraction efficiency from a complex matrix can be pH-dependent. Acidifying the medium can sometimes improve the stability of related compounds during extraction.[19] It is generally advisable to perform extractions under neutral to mildly acidic conditions and to avoid strongly basic environments.

Q4: My final product is pure but the yield is still low. Where else could I be losing my compound?

A4: If purity is good but the yield is low, this points to losses during transfers and workup steps. Ensure you are taking the following precautions:

  • Thorough Rinsing: Rinse all glassware that comes into contact with your product (e.g., reaction flasks, separatory funnels, filtration apparatus) with the extraction solvent multiple times to recover all adsorbed material.

  • Drying Agent: When using a drying agent like sodium sulfate, rinse it thoroughly with fresh solvent after removing it from the dried solution to wash off any retained product.

  • Volatilization: Toluquinone is volatile.[1] Be cautious during solvent evaporation (rotoevaporation). Use moderate temperatures and do not leave the dry product under high vacuum for extended periods.

Q5: How should I store my purified toluquinone to prevent degradation?

A5: Toluquinones are susceptible to degradation over time, often indicated by a darkening in color from yellow/orange to green or black. To ensure stability:

  • Temperature: Store the purified compound at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C).

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[20][21]

  • Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Comparison of Thymoquinone Yield from Nigella sativa L. Seeds using Different Solvents and Extraction Methods.

Thymoquinone is a methylated p-benzoquinone, making it a good proxy for toluquinone extraction behavior.

Extraction MethodSolventThymoquinone Content (% w/w)Reference
MacerationMethanol4.27 ± 1.1[8]
RefluxMethanol5.89 ± 1.1[8]
SoxhletMethanol6.77 ± 1.2[8]
Ultrasound-Assisted Methanol 14.89 ± 2.6 [8]
RefluxPetroleum Ether2.44 ± 0.84[8]

Data adapted from a study on thymoquinone extraction, highlighting the superior efficiency of ultrasound-assisted extraction with methanol.

Table 2: Effect of Solvent Choice on Total Crude Extract Yield and Thymoquinone Composition.

SolventCrude Extract Yield (%)Thymoquinone in Extract (%)Reference
Water2.2 ± 0.2Negligible[22]
Ethanol0.66 ± 0.11Negligible[22]
Methanol0.63 ± 0.150.0009 ± 0.0002[22]
Hexane1.0 ± 0.10.001 ± 0.0002[22]
Benzene 0.96 ± 0.2 0.0090 ± 0.0008 [22]

This table shows that while a solvent like water may give a high total extract yield, a less polar solvent like benzene can be more selective for extracting thymoquinone, resulting in a higher concentration within the crude extract.

Experimental Protocols

Protocol 1: Extraction of Toluquinone from a Fungal Fermentation Broth

This protocol is a generalized procedure for isolating toluquinones from a liquid fungal culture.

  • Culture Filtration: After the fermentation period (e.g., 2-4 weeks), separate the fungal mycelium from the liquid broth by filtering through several layers of glass wool or muslin cloth.[3][6]

  • Liquid-Liquid Extraction:

    • Transfer the culture filtrate to a large separatory funnel.

    • Add an equal volume of ethyl acetate.[5][6]

    • Stopper the funnel and invert it several times, venting frequently to release pressure. Shake vigorously for 2-3 minutes.[20]

    • Allow the layers to separate fully. The organic (ethyl acetate) layer contains the toluquinone.

    • Drain the lower aqueous layer. Collect the upper organic layer.

    • Return the aqueous layer to the funnel and repeat the extraction two more times with fresh ethyl acetate to maximize recovery.[23]

  • Drying and Concentration:

    • Combine all the organic extracts.

    • Add anhydrous sodium sulfate (Na₂SO₄) to the combined extract to remove residual water. Swirl until the drying agent no longer clumps together.

    • Filter off the sodium sulfate, washing it with a small amount of fresh ethyl acetate.

    • Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., <40°C) to yield the crude extract.[3]

  • Purification (Column Chromatography):

    • Prepare a silica gel column using a suitable non-polar solvent like n-hexane.

    • Dissolve the crude extract in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed extract and carefully add it to the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure toluquinone.

    • Combine the pure fractions and evaporate the solvent to obtain the purified toluquinone.[3]

Protocol 2: Synthesis and Purification of p-Toluquinone

This protocol describes a laboratory synthesis followed by extraction and purification.

  • Reaction Setup: In a beaker immersed in an ice-water bath, dissolve 20g of o-toluidine in a mixture of 600 mL of water and 160g of concentrated sulfuric acid. Begin continuous stirring.

  • Oxidation: Over one hour, slowly add a solution of 20g of sodium dichromate in 100 mL of water, ensuring the temperature does not exceed 10°C. Let the mixture stand overnight in a cool place. The next day, add another solution of 40g of sodium dichromate in 200 mL of water under the same conditions.

  • Extraction: After four to five hours, extract the reaction mixture three times with diethyl ether in a separatory funnel.

  • Drying and Concentration: Combine the ether extracts and dry them over anhydrous calcium chloride. Remove the ether by evaporation to obtain the crude p-toluquinone.

  • Purification (Steam Distillation):

    • Set up a steam distillation apparatus with the crude toluquinone in the distilling flask.

    • Pass steam through the flask. The toluquinone will co-distill with the water.

    • Collect the distillate, which will contain yellow needles of toluquinone.

    • Cool the distillate in an ice bath to fully crystallize the product.

    • Collect the pure toluquinone crystals by vacuum filtration. This method is effective for separating the volatile product from non-volatile tars.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification Start Fungal Culture Filter Filter to Separate Mycelium and Broth Start->Filter Mycelium Mycelium Filter->Mycelium Broth Culture Broth (Filtrate) Filter->Broth Disrupt Cell Disruption (e.g., Grinding, Sonication) Mycelium->Disrupt LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Broth->LLE SLE Solid-Liquid Extraction (e.g., with Methanol) Disrupt->SLE Combine Combine Organic Extracts SLE->Combine LLE->Combine Dry Dry with Na2SO4 & Concentrate Combine->Dry Crude Crude Toluquinone Extract Dry->Crude Purify Purification (Column Chromatography or Steam Distillation) Crude->Purify Pure Pure Toluquinone Purify->Pure

Caption: General workflow for the extraction and purification of toluquinones from a fungal culture.

Troubleshooting_Yield Start Low Toluquinone Yield CheckLysis Is the source intracellular (mycelium)? Start->CheckLysis ImproveLysis Action: Enhance cell disruption (sonication, grinding). CheckLysis->ImproveLysis Yes CheckSolvent Was solvent choice optimized? CheckLysis->CheckSolvent No / Already Extracted Broth ImproveLysis->CheckSolvent OptimizeSolvent Action: Test solvents of varying polarity (e.g., Hexane, EtOAc, Methanol). CheckSolvent->OptimizeSolvent No CheckDegradation Is the crude extract dark or tarry? CheckSolvent->CheckDegradation Yes OptimizeSolvent->CheckDegradation PreventDegradation Action: Reduce temperature, protect from light, consider alternative purification. CheckDegradation->PreventDegradation Yes CheckWorkup Are workup losses minimized? CheckDegradation->CheckWorkup No PreventDegradation->CheckWorkup ImproveWorkup Action: Thoroughly rinse all glassware and drying agents. CheckWorkup->ImproveWorkup No Success Yield Improved CheckWorkup->Success Yes ImproveWorkup->Success

Caption: Decision tree for troubleshooting low yields in toluquinone extraction experiments.

References

Technical Support Center: Strategies to Prevent the Degradation of Quinones During Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of quinones during experimental procedures. Quinones are a class of organic compounds that are highly susceptible to degradation, which can significantly impact experimental outcomes and the development of quinone-based therapeutics. Understanding and implementing strategies to prevent their degradation is crucial for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of quinone degradation in experimental settings?

A1: Quinone degradation is primarily caused by a combination of factors, including:

  • Light Exposure: Many quinones are photosensitive and can undergo photochemical reactions, leading to their decomposition.[1]

  • pH Instability: The stability of quinones is highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote degradation, although acidic to neutral pH is generally more favorable for the stability of many quinones.[2][3]

  • Oxidation and Redox Cycling: Quinones are redox-active molecules that can undergo redox cycling, a process that generates reactive oxygen species (ROS) and leads to the degradation of the quinone itself. This is a significant issue in biological experiments.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[4]

  • Presence of Nucleophiles: Quinones are electrophiles and can react with nucleophiles, such as water or thiols, leading to the formation of adducts and loss of the parent quinone.

  • Polymerization: Some quinones have a tendency to polymerize, especially at higher concentrations and temperatures, forming insoluble materials.

Q2: How can I visually identify if my quinone solution has degraded?

A2: A common visual indicator of quinone degradation is a change in the color of the solution. For instance, solutions of hydroquinone, a related compound, can turn brown upon oxidation to p-benzoquinone and subsequent polymerization.[4] Any unexpected color change or the formation of a precipitate in your quinone solution should be considered a sign of potential degradation.

Q3: What is redox cycling of quinones and why is it a problem in biological experiments?

A3: Redox cycling is a process where a quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This cycle can repeat, leading to the continuous production of reactive oxygen species (ROS). In biological systems, this can cause oxidative stress, damage cellular components, and interfere with the interpretation of experimental results.

Q4: Are there any general storage recommendations to maintain the stability of quinone compounds?

A4: Yes, for general storage to maintain stability, it is recommended to:

  • Store quinone solids in a cool, dark, and dry place.

  • For solutions, use amber or opaque containers to protect from light.[4]

  • Store solutions at low temperatures (e.g., 4°C or -20°C), but be mindful of the solvent's freezing point and the quinone's solubility at these temperatures.

  • If possible, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]

Troubleshooting Guides

Issue 1: My quinone solution changes color or forms a precipitate upon storage or during an experiment.
Possible Cause Troubleshooting Step Expected Outcome
Oxidation Prepare fresh solutions before each experiment. Store stock solutions under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents for solution preparation.[4]Reduced rate of discoloration and precipitate formation.
Photodecomposition Work in a dark room or use amber glassware. Wrap containers in aluminum foil to block light.[5]Minimized degradation due to light exposure.
pH-dependent degradation Buffer the solution to maintain a stable, slightly acidic pH (e.g., pH 4-6), if compatible with your experiment.[4]Slower degradation rate.
Polymerization Use lower concentrations of the quinone if experimentally feasible. Avoid high temperatures during storage and experiments.Reduced formation of insoluble polymers.
Issue 2: I am observing inconsistent or non-reproducible results in my biological assays with quinones.
Possible Cause Troubleshooting Step Expected Outcome
Redox Cycling Include antioxidants, such as ascorbic acid, in your experimental setup to scavenge reactive oxygen species (ROS). However, be aware that some antioxidants can also directly reduce quinones.[6] Run appropriate controls to account for the effects of the antioxidant alone.More consistent and reliable biological data by mitigating the off-target effects of ROS.
Degradation in Media Assess the stability of your quinone in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). Prepare fresh dilutions of the quinone in media immediately before use.Improved reproducibility of experimental results.
Reaction with Media Components Components in complex media (e.g., thiols like cysteine) can react with quinones. Simplify the medium if possible for the experiment, or identify and control for reactive components.Reduced variability in assay outcomes.

Quantitative Data on Quinone Stability

The stability of quinones is highly dependent on their structure and the experimental conditions. The following table summarizes the degradation kinetics of Thymoquinone (TQ) under different pH conditions.

pHSolventDegradation KineticsHalf-life (t½)Citation
1.20.1 N HClFirst-orderNot specified[2][3]
5.0Phosphate BufferSecond-orderNot specified[2][3]
7.4Phosphate BufferSecond-orderNot specified[2][3]
9.0Phosphate BufferFirst-orderNot specified[2][3]

Note: The study indicates that degradation is more rapid at alkaline pH.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Quinone Stock Solution

This protocol describes the preparation of a stock solution of a water-insoluble quinone, using a co-solvent and antioxidant to improve stability.

Materials:

  • Quinone compound

  • HPLC-grade organic solvent (e.g., DMSO, ethanol)

  • Deionized, deoxygenated water (sparged with nitrogen or argon for 30 minutes)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Amber glass vial with a Teflon-lined cap

Procedure:

  • Weigh the desired amount of the quinone compound and the antioxidant (e.g., a molar excess of BHT) in the amber glass vial.

  • Add the minimal amount of the organic solvent required to dissolve the quinone and antioxidant completely. Gently swirl or sonicate if necessary.

  • Slowly add the deoxygenated water to the desired final volume while gently mixing.

  • Purge the headspace of the vial with nitrogen or argon gas before sealing the cap tightly.

  • Store the stock solution at an appropriate low temperature, protected from light.

Protocol 2: Monitoring Quinone Stability by HPLC

This protocol provides a general method for monitoring the stability of a quinone solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Quinone solution to be tested

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water, and an acidifier like phosphoric or formic acid)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the parent quinone peak and any potential degradation products. A typical mobile phase for quinone analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).[7][8] The detection wavelength should be set at the λmax of the quinone.

  • Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the quinone solution being tested.

  • Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Record the peak area of the parent quinone at each time point. Plot the natural logarithm of the peak area versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizations

Quinone_Redox_Cycling cluster_cycle Redox Cycle Quinone Quinone (Q) Semiquinone Semiquinone Radical (Q•⁻) Quinone->Semiquinone Reduction (e.g., by cellular reductases) Semiquinone->Quinone Oxidation Oxygen Molecular Oxygen (O₂) Superoxide Superoxide Radical (O₂•⁻) Oxygen->Superoxide e⁻ transfer ROS Reactive Oxygen Species (ROS) Superoxide->ROS Further Reactions

Caption: Redox cycling of a quinone, leading to the generation of reactive oxygen species (ROS).

Experimental_Workflow_for_Quinone_Handling start Start prep_solution Prepare Quinone Solution (Use deoxygenated solvent, inert atmosphere, amber vial) start->prep_solution storage Store Solution (Low temperature, dark) prep_solution->storage experiment Perform Experiment (Minimize light exposure, control temperature and pH) prep_solution->experiment Use Immediately storage->experiment analysis Analyze Samples (e.g., HPLC) experiment->analysis end End analysis->end

Caption: A general experimental workflow for handling quinone solutions to minimize degradation.

References

Technical Support Center: Optimizing Dosage for Methoxy-Toluquinone Derivatives in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Nomenclature: The compound "3-Methoxy-2,5-toluquinone" is not a standard chemical name and may be a misnomer. This guide focuses on a closely related and well-studied antimicrobial compound, 2-Methoxy-5-methyl-1,4-benzoquinone , commonly known as Fumigatin . The principles and protocols outlined here are broadly applicable to antimicrobial studies of similar quinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxy-5-methyl-1,4-benzoquinone (Fumigatin)?

A1: 2-Methoxy-5-methyl-1,4-benzoquinone, also known as Fumigatin, is a naturally occurring benzoquinone.[1] It is a member of the p-quinones chemical class.[1] Quinone-based compounds are known for their antimicrobial properties against a range of pathogens.[2]

Q2: What is the general antimicrobial spectrum of Fumigatin and related quinones?

A2: Quinone derivatives have demonstrated activity against a variety of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, as well as fungi.[2][3] Their effectiveness can vary based on the specific chemical structure and the target microorganism. Some quinones have also shown activity against Gram-negative bacteria, although this is often less pronounced.[4]

Q3: What is a typical starting concentration range for in vitro antimicrobial testing?

A3: For initial screening of antimicrobial activity, a concentration of 100 µg/mL is often used.[3] If activity is observed, a dilution series is then performed to determine the Minimum Inhibitory Concentration (MIC). For potent quinone compounds, MIC values can range from 0.5 to 64 µg/mL.[4]

Q4: What is the proposed mechanism of action for antimicrobial quinones?

A4: While the exact mechanism can vary, many benzoquinones are thought to exert their antimicrobial effects through the generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. Additionally, some quinones can interfere with cellular respiration and membrane function.

Troubleshooting Guide

Problem: Inconsistent or no antimicrobial activity observed.

  • Possible Cause 1: Compound Instability. Quinones can be sensitive to light and pH. Ensure the compound is stored properly and that the pH of the test medium is within a stable range for the compound.

  • Solution: Prepare fresh stock solutions for each experiment. Protect solutions from light by using amber vials or wrapping containers in foil. Verify the pH of your experimental medium.

  • Possible Cause 2: Inappropriate Solvent. The solvent used to dissolve the compound might have its own antimicrobial properties or may interfere with the assay.

  • Solution: Always run a solvent control (medium with the same amount of solvent used for the test compound) to ensure it does not inhibit microbial growth. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should typically be kept below 1% (v/v).

  • Possible Cause 3: Microbial Resistance. The selected microorganism may be inherently resistant to this class of compounds.

  • Solution: Include known susceptible and resistant strains as controls in your experiment to validate the assay setup.

Problem: The compound precipitates in the growth medium.

  • Possible Cause: Poor Solubility. Many organic compounds, including some quinones, have low solubility in aqueous media.

  • Solution 1: Optimize the solvent and its final concentration. A small amount of a co-solvent like DMSO can be used, but ensure it's compatible with your test organism and doesn't exceed non-toxic levels.

  • Solution 2: Prepare the compound at a higher stock concentration and use a smaller volume to dose the medium. Gentle warming or sonication may aid in initial dissolution, but be cautious of compound degradation.

Problem: Difficulty in accurately determining the Minimum Inhibitory Concentration (MIC).

  • Possible Cause 1: "Skipped" wells. This is when a well with a higher concentration shows growth, while a well with a lower concentration does not. This can be due to precipitation or pipetting errors.

  • Solution: Visually inspect the wells for precipitation before and after incubation. Ensure accurate and consistent pipetting techniques. Repeat the assay, perhaps with a narrower dilution range around the suspected MIC.

  • Possible Cause 2: Faint or partial growth. It can be difficult to determine the exact point of "no visible growth."[5]

  • Solution: Use a standardized method for reading results. This can include using a plate reader for optical density (OD) measurements or comparing the turbidity of the wells to a negative control. For some bacteriostatic compounds, a small amount of growth (pinpoint) at the bottom of the well may be disregarded according to CLSI or EUCAST guidelines.[5]

Data Presentation

Table 1: Example Minimum Inhibitory Concentrations (MICs) of Quinone-Based Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Pyrimidoisoquinolinquinone Derivative 28Staphylococcus aureus (MRSA)< 0.5[4]
1,6-dihydro 8-propylanthraquinoneStaphylococcus aureus Mu508[3]
1,6-dihydro 8-propylanthraquinoneEscherichia coli ΔtolC10[3]
1,6-dihydro 8-propylanthraquinoneBacillus subtilis 16810[3]
Various PyrimidoisoquinolinquinonesEnterococcus faecium1 - 32[2]
Various PyrimidoisoquinolinquinonesKlebsiella pneumoniae64[4]

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a generalized method for determining the MIC of an antimicrobial agent against bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test compound (e.g., Fumigatin) stock solution (e.g., 1 mg/mL in DMSO).

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • Bacterial culture in the logarithmic growth phase.

  • Standardization of Inoculum:

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well to achieve the highest desired concentration (e.g., add 2 µL of a 1 mg/mL stock to 98 µL of broth for a starting concentration of 20 µg/mL, then add 100 µL of broth to reach the final volume of 200 µL after inoculation, resulting in a final concentration of 10 µg/mL). This step may need to be adjusted based on the desired final concentrations.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare & Standardize Microbial Inoculum inoculate Inoculate Wells with Standardized Culture prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

ROS_Mechanism cluster_cell Microbial Cell cluster_damage Cellular Damage quinone Quinone Compound (e.g., Fumigatin) ros Reactive Oxygen Species (ROS) Generation quinone->ros Redox Cycling dna_damage DNA Damage ros->dna_damage protein_damage Protein Oxidation ros->protein_damage lipid_damage Lipid Peroxidation (Membrane Damage) ros->lipid_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death lipid_damage->cell_death

Caption: Potential Mechanism of Action for Quinone Compounds.

CWI_Pathway cluster_pathway Fungal Cell Wall Integrity (CWI) Pathway stress Cell Wall Stress (e.g., Antifungal Compound) bck1 Bck1 (MAPKKK) stress->bck1 Activates mkk2 Mkk2 (MAPKK) bck1->mkk2 Phosphorylates mpka MpkA (MAPK) mkk2->mpka Phosphorylates nucleus Nucleus mpka->nucleus Translocates to transcription Gene Transcription (Cell Wall Repair) nucleus->transcription Activates

Caption: A. fumigatus Cell Wall Integrity Signaling Pathway.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Methoxy-2,5-toluquinone and Other Toluquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Methoxy-2,5-toluquinone against other relevant toluquinone derivatives. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers and professionals in the field of drug development.

Introduction to Toluquinone Derivatives

Toluquinone and its derivatives are a class of naturally occurring or synthetic compounds based on a p-benzoquinone scaffold with methyl and other substitutions. These compounds have garnered significant interest in pharmacological research due to their diverse biological activities, including cytotoxic, antioxidant, and enzyme-inhibitory effects. Their therapeutic potential is largely attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and interact with cellular macromolecules. This guide focuses on comparing the activity of this compound with other notable toluquinone derivatives such as toluquinone and thymoquinone.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and other selected toluquinone derivatives. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines and assay methodologies.

Table 1: Comparative Cytotoxicity of Toluquinone Derivatives Against Various Cell Lines
CompoundCell LineIC50 (µM)Reference
Toluquinone MDA-MB-231 (Human breast adenocarcinoma)3.4 ± 0.1[1]
HL-60 (Human promyelocytic leukemia)5.6 ± 1.9[1]
U87-MG (Human glioblastoma)8.8 ± 0.9[1]
HT-1080 (Human fibrosarcoma)4.9 ± 1.7[1]
HT-29 (Human colorectal adenocarcinoma)9.5 ± 0.5[1]
Thymoquinone MDA-MB-231 (Human breast adenocarcinoma)1.0 ± 0.1[1]
HL-60 (Human promyelocytic leukemia)2.0 ± 0.9[1]
U87-MG (Human glioblastoma)15.1 ± 3.2[1]
HT-1080 (Human fibrosarcoma)4.0 ± 0.9[1]
HT-29 (Human colorectal adenocarcinoma)12.9 ± 1.6[1]
2-Methyl-p-benzoquinone (Toluquinone) Rat Hepatocytes107.97[2]
PC12 Cells-[2]
2,6-Dimethyl-p-benzoquinone Rat Hepatocytes126.57[2]
PC12 Cells-[2]

Note: Direct experimental cytotoxicity data for this compound from a comparative study was not available in the reviewed literature. However, a study on the synthesis of 2-methyl-5-methoxy-1,4-benzoquinone (an isomer of the target compound) showed in-silico activity against Cytochrome P450-3A4 with a predicted IC50 of 13.68 ppm, which was better than that of thymoquinone (65.617 ppm) in the same model.[3]

Structure-Activity Relationship

The biological activity of toluquinone derivatives is significantly influenced by the nature and position of substituents on the benzoquinone ring.

  • Methyl Group: The presence of a methyl group, as seen in toluquinone, is crucial for its cytotoxic activity.[1]

  • Methoxy Group: The introduction of a methoxy group can modulate the electronic properties and bioavailability of the molecule. While direct experimental comparisons are limited, in-silico studies suggest that a methoxy substituent may enhance activity against certain enzymes like Cytochrome P450-3A4.[3]

  • Isopropyl Group: The isopropyl group in thymoquinone is thought to contribute to its potent anticancer and antioxidant properties.[1]

  • Oxidation State: Studies have shown that the hydroquinone (reduced) forms of toluquinone derivatives, such as toluquinol and thymoquinol, can exhibit better cytotoxic activities than their corresponding quinone (oxidized) forms, although the differences may not always be significant.[1] This is possibly due to the generation of a redox cycle within the tumor cell, leading to ROS production and subsequent cell death.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e-g., 0.1, 1, 10, 25, 50, 75, and 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinone derivatives exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.

Quinone-Induced Cytotoxicity Pathway

Quinones can induce cytotoxicity through two primary mechanisms: the generation of reactive oxygen species (ROS) via redox cycling and the alkylation of essential cellular macromolecules, such as proteins and DNA. This can lead to cellular damage and activation of apoptotic pathways.

Quinone_Cytotoxicity Quinone Toluquinone Derivative Redox_Cycling Redox Cycling Quinone->Redox_Cycling Alkylation Alkylation of Macromolecules Quinone->Alkylation ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Cellular_Damage Cellular Damage (Proteins, DNA, Lipids) ROS->Cellular_Damage Alkylation->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Quinone-induced cytotoxicity pathway.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for evaluating the cytotoxic potential of toluquinone derivatives involves a series of in vitro assays.

Cytotoxicity_Workflow cluster_0 In Vitro Evaluation Cell_Culture Cell Line Seeding (e.g., Cancer Cells) Compound_Treatment Treatment with Toluquinone Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Compound_Treatment->Viability_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis

Experimental workflow for cytotoxicity assessment.

Conclusion

The available data indicates that toluquinone derivatives, including toluquinone and thymoquinone, exhibit significant cytotoxic activity against a range of cancer cell lines. The structure of these molecules, particularly the substituents on the quinone ring, plays a critical role in determining their biological potency. While direct comparative experimental data for this compound is limited, preliminary in-silico studies suggest it may possess noteworthy biological activity. Further comprehensive studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of this compound and other toluquinone derivatives to guide future drug discovery and development efforts.

References

Unveiling the Antimicrobial Potential of 3-Methoxy-2,5-toluquinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the antimicrobial spectrum of 3-Methoxy-2,5-toluquinone against established antibacterial and antifungal agents. While quantitative data for this compound is limited in publicly available literature, this document summarizes its known activity and provides a baseline for comparison using experimental data for commonly used antimicrobials. The information presented herein is intended to support further research and development in the field of antimicrobial agents.

Performance Comparison: this compound vs. Standard Antimicrobials

To provide a comparative framework, the following tables present the MIC values for well-established antibacterial and antifungal agents against key pathogenic microbes. This data, gathered from various scientific studies, serves as a benchmark for evaluating the potential of novel compounds like this compound.

Table 1: Antibacterial Spectrum Comparison

MicroorganismThis compoundCiprofloxacin
Gram-Positive
Staphylococcus aureusReported activity, specific MIC not available.0.25 - 1 µg/mL[4][5][6][7]
Gram-Negative
Escherichia coliReported activity, specific MIC not available.≤1 µg/mL (susceptible)[8][9][10]

Table 2: Antifungal Spectrum Comparison

MicroorganismThis compoundFluconazoleAmphotericin B
Yeast
Candida albicansReported activity, specific MIC not available.≤8 µg/mL (susceptible)[11][12]Not typically used
Mold
Aspergillus nigerReported activity, specific MIC not available.Not typically effective1 - 2 µg/mL[13][14][15][16]

Understanding the Mechanism: How Antimicrobial Quinones Work

The precise signaling pathways affected by this compound have not been extensively elucidated in scientific literature. However, the broader class of quinone compounds, to which it belongs, is known to exert antimicrobial effects through various mechanisms.[17] These can include:

  • Disruption of the Cell Wall and Membrane: Quinones can interfere with the integrity of the microbial cell envelope, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some quinones can intercalate with DNA or inhibit enzymes essential for DNA replication and protein synthesis.

  • Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of ROS which can damage cellular components.

  • Inhibition of Biofilm Formation: Some quinone analogs have been shown to inhibit the formation of biofilms, which are communities of microbes that are often more resistant to antimicrobial agents.[17]

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound in microbial cells.

Experimental Protocols: Determining Antimicrobial Susceptibility

The data presented for the comparator agents is primarily derived from the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Prepare stock solution of This compound D Perform serial dilutions in 96-well plates A->D B Prepare stock solutions of comparator antimicrobials B->D C Culture and standardize microbial inoculums E Inoculate plates with microbial suspensions C->E D->E F Incubate plates under optimal conditions E->F G Visually or spectrophotometrically determine MIC values F->G H Compare MIC of test compound to comparators G->H

Caption: Workflow for determining and comparing the Minimum Inhibitory Concentration (MIC).

Future Directions

The available information suggests that this compound holds promise as an antimicrobial agent. To fully validate its potential, further research is warranted, focusing on:

  • Quantitative Antimicrobial Spectrum: Determining the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in microbial cells.

  • In Vivo Efficacy and Toxicity: Evaluating the antimicrobial activity and safety profile of this compound in animal models of infection.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new antimicrobial therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-2,5-toluquinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-Methoxy-2,5-toluquinone, with a focus on their cytotoxic activities. The information presented herein is synthesized from various studies to aid in the design and development of novel therapeutic agents.

Quantitative Data Summary

The cytotoxic activities of various toluquinol and benzoquinone analogs are summarized in the table below. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Compound Structure Modification from Toluquinol Cell Line(s) IC50 (µM) Key Findings Reference
ToluquinolHydroquinone with a methyl group-MDA-MB-231, HL-60, U87-MG, HT-1080, HT-292.3 ± 0.8, 1.7 ± 0.5, 5.6 ± 1.5, 1.4 ± 0.6, 4.1 ± 0.4Parent compound for comparison.[1]
ToluquinoneQuinone form of ToluquinolOxidation of hydroquinoneMDA-MB-231, HL-60, U87-MG, HT-1080, HT-293.4 ± 0.1, 5.6 ± 1.9, 8.8 ± 0.9, 4.9 ± 1.7, 9.5 ± 0.5Hydroquinone form is more favorable for antitumor activity.[1]
2,3-dimethyl-1,4-hydroquinoneIntroduction of a second methyl group at C3Additional methyl groupNot specifiedLow µM rangeIntroduction of a second non-bulky substituent is well tolerated.[2]
2,5-disubstituted derivativesIntroduction of a second substituent at C5VariesNot specifiedGenerally higher cytotoxicity than 2,6-disubstituted2,5-disubstitution pattern seems to enhance cytotoxic activity.[2][2]
2,6-disubstituted derivativesIntroduction of a second substituent at C6VariesNot specifiedLow µM rangeActivity decreases with increased steric volume of the substituent.[2][2]
Vinyl-substituted analogsReplacement of methyl with vinyl groupsVariesNot specifiedSignificantly lower cytotoxicity than toluquinolThe methyl group is important for cytotoxicity.[2][2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm).[4]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cholinesterase Inhibition Assay

The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a spectrophotometric method.

  • Enzyme and Substrate Preparation: Solutions of the respective cholinesterase enzyme and the substrate (e.g., acetylthiocholine for AChE) are prepared in a phosphate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance due to the formation of the product.

  • Data Analysis: The inhibitory potency of the compounds is determined by calculating the Ki values.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization start Lead Compound (e.g., this compound) analog_design Analog Design (Modification of Substituents) start->analog_design synthesis Chemical Synthesis analog_design->synthesis purification Purification & Characterization synthesis->purification screening In vitro Screening (e.g., Cytotoxicity Assays) purification->screening sar_analysis Structure-Activity Relationship Analysis screening->sar_analysis hit_to_lead Hit-to-Lead Optimization sar_analysis->hit_to_lead Identified SAR hit_to_lead->analog_design Iterative Design admet ADMET Profiling hit_to_lead->admet in_vivo In vivo Studies admet->in_vivo

Caption: A general workflow for structure-activity relationship studies.

Quinone_Pathway cluster_cell Cellular Environment quinone Quinone Analog redox Redox Cycling quinone->redox Participates in ros Reactive Oxygen Species (ROS) nfkb NF-κB Pathway ros->nfkb Modulates apoptosis Apoptosis ros->apoptosis Induces redox->ros Generates inflammation Inflammation nfkb->inflammation Inhibits

Caption: Potential signaling pathways modulated by quinone analogs.

References

Cross-Validation of 3-Methoxy-2,5-toluquinone's Bioactivity Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 3-Methoxy-2,5-toluquinone, a naturally occurring benzoquinone, across different cell lines. The data presented herein is compiled from available literature to facilitate further research and drug development efforts. While direct experimental data for a broad range of cancer cell lines is limited, this guide presents the available information and draws comparisons with structurally related compounds to provide a foundational understanding of its potential as a therapeutic agent.

Comparative Bioactivity of this compound

Cell LineCell TypeIC50 (µg/mL)Reference
L929Mouse Fibroblast2.4 - 26[1]
KB-3-1Human Cervix Carcinoma2.4 - 26[1]

Note: The broad IC50 range reported for L929 and KB-3-1 cell lines suggests that the activity may be cell-line dependent and warrants further investigation to establish more precise values. The lack of data for other common cancer cell lines represents a significant gap in the current understanding of this compound's anticancer potential.

Unraveling the Mechanism of Action: A Look at Related Compounds

While specific mechanistic studies on this compound are not extensively documented, research on analogous benzoquinones provides valuable insights into its potential modes of action. The primary mechanisms believed to contribute to the bioactivity of this class of compounds are the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Induction of Apoptosis and Generation of Reactive Oxygen Species (ROS)

Benzoquinone derivatives are known to induce programmed cell death, or apoptosis, in cancer cells.[2] This process is often linked to their ability to undergo redox cycling, which leads to the production of ROS.[2] Elevated levels of ROS can cause significant cellular damage, including lipid peroxidation, DNA damage, and protein denaturation, ultimately triggering the apoptotic cascade.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many cancers. Studies on compounds structurally similar to this compound suggest that they may exert their anticancer effects by inhibiting the PI3K/Akt pathway.[2] Inhibition of this pathway can halt cancer cell proliferation and induce apoptosis.

Experimental Protocols

To facilitate the cross-validation of the bioactivity of this compound, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC Assay

The Annexin V-FITC assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic or necrotic (Annexin V-positive, PI-positive) cells.

Protocol:

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Measurement of Intracellular ROS: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Loading with DCFH-DA: Incubate the cells with DCFH-DA solution.

  • Washing: Wash the cells to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope.

Visualizing the Molecular Landscape

To better understand the proposed mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow for Bioactivity Assessment cluster_1 Endpoint Assays start Seed Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate for 24-72h treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt annexin Annexin V/PI Staining (Apoptosis) incubation->annexin ros DCFH-DA Assay (ROS Levels) incubation->ros analysis Data Analysis (IC50, % Apoptosis, ROS fold change) mtt->analysis annexin->analysis ros->analysis

Caption: A generalized workflow for assessing the bioactivity of this compound.

G cluster_0 Proposed Signaling Pathway for this compound cluster_1 Cellular Effects cluster_2 Downstream Consequences compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros pi3k PI3K compound->pi3k Inhibition damage Oxidative Stress & Cellular Damage ros->damage akt Akt pi3k->akt proliferation ↓ Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis damage->apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis.

References

A Comparative Analysis of Synthetic vs. Natural 3-Methoxy-2,5-toluquinone in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to 3-Methoxy-2,5-toluquinone Sourcing and Performance.

Introduction

This compound, also known as 2-Methoxy-6-methyl-1,4-benzoquinone, is a naturally occurring compound with recognized antimicrobial properties. It has been isolated from fungal species, notably Aspergillus sp., and is also available through chemical synthesis.[1] This guide provides a comparative overview of the synthetic and natural forms of this compound for researchers considering its use in various assays. Due to a lack of direct comparative studies in the scientific literature, this guide collates available data on the natural compound and contrasts it with findings on structurally similar synthetic benzoquinones to provide a comprehensive perspective for experimental design.

Data Presentation: A Comparative Overview

Table 1: Antimicrobial Activity of Natural this compound and a Structurally Similar Synthetic Benzoquinone

Compound SourceAssay TypeOrganism(s)ActivityReference
Natural (from Aspergillus sp. HPL Y-30,212)Antimicrobial AssaysBacteria and FungiModerate anti-bacterial and fungal effects. Specific MIC values are not detailed in available abstracts.[1]
Synthetic (2-Methoxy-1,4-naphthoquinone - a related quinone)Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)Helicobacter pylori (antibiotic-resistant strains)MIC: 0.156–0.625 µg/mL MBC: 0.313–0.625 µg/mLThis data is for a related, not identical, compound.

Table 2: Cytotoxicity of Structurally Similar Synthetic Benzoquinones

CompoundCell LineAssayIC50 (µM)Reference
2-Methyl-p-benzoquinoneRat HepatocytesCytotoxicity Assay40 ± 5Data for a structurally similar compound.
2-Methyl-p-benzoquinonePC12 CellsCytotoxicity Assay50 ± 6Data for a structurally similar compound.
2-Methoxy-p-benzoquinoneRat HepatocytesCytotoxicity Assay30 ± 4Data for a structurally similar compound.
2-Methoxy-p-benzoquinonePC12 CellsCytotoxicity Assay40 ± 5Data for a structurally similar compound.

Note: The cytotoxicity of this compound has not been extensively reported. The data presented is for structurally related compounds to provide an indication of potential activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the isolation of natural this compound, a green synthesis approach for a structurally similar compound, and a standard cytotoxicity assay.

Protocol 1: Isolation of Natural this compound from Aspergillus sp.

This protocol is based on the general principles of natural product isolation from fungal cultures.

  • Fermentation: Cultivate Aspergillus sp. HPL Y-30,212 in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate.

  • Purification: Concentrate the organic extract and subject it to chromatographic techniques (e.g., column chromatography over silica gel) to separate the different components.

  • Characterization: Identify the fractions containing this compound using analytical techniques like TLC, and confirm the structure and purity using NMR and mass spectrometry.

Protocol 2: Representative Synthesis of a Methoxy-Toluquinone Derivative

The following is a green, telescoped synthesis protocol for 2-Methoxy-3-methyl-benzoquinone, a close structural isomer of the target compound.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethoxytoluene in acetic acid.

  • Oxidation: Add hydrogen peroxide and a catalytic amount of nitric acid to the solution at a controlled temperature.

  • Monitoring: Track the progress of the reaction using an appropriate analytical method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and wash the organic layer. The crude product can then be purified by column chromatography.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (both natural and synthetic, if available) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on other benzoquinones suggests potential involvement of the MAPK and NF-κB pathways, which are critical in cellular responses to stress, inflammation, and apoptosis.

G cluster_0 Cellular Stress (e.g., Benzoquinone) cluster_1 Signaling Cascades cluster_2 Cellular Responses stress This compound MAPK MAPK Pathway stress->MAPK NFkB NF-κB Pathway stress->NFkB apoptosis Apoptosis MAPK->apoptosis proliferation Cell Proliferation MAPK->proliferation NFkB->apoptosis inflammation Inflammation NFkB->inflammation

Caption: Putative signaling pathways affected by benzoquinones.

Experimental Workflow: A Comparative Assay

The following diagram illustrates a logical workflow for comparing the bioactivity of synthetic and natural this compound.

G cluster_0 Compound Sourcing cluster_1 Bioactivity Assays cluster_2 Data Analysis & Comparison natural Natural this compound (from Aspergillus sp.) antimicrobial Antimicrobial Assays (MIC/MBC Determination) natural->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) natural->cytotoxicity synthetic Synthetic this compound (Chemical Synthesis) synthetic->antimicrobial synthetic->cytotoxicity comparison Comparative Analysis of: - Potency (MIC/IC50) - Spectrum of Activity antimicrobial->comparison cytotoxicity->comparison

References

A Comparative Analysis of 3-Methoxy-2,5-toluquinone's Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of 3-Methoxy-2,5-toluquinone, a naturally derived benzoquinone, against a panel of standard antibiotics. While research on this specific compound is limited, this document synthesizes available data on its activity and that of structurally related quinones to offer insights into its potential as an antimicrobial agent.

Executive Summary

Quantitative Antimicrobial Activity

Due to the limited availability of recent, direct comparative studies on this compound, the following table includes historical data and information on the activity of a closely related compound, 2,5-dihydroxy-3-methyl-1,4-benzoquinone, to provide a broader context of the potential efficacy of toluquinone derivatives.

Table 1: In Vitro Antimicrobial Activity of Toluquinone Derivatives Compared to Standard Antibiotics

MicroorganismThis compound (MIC, µg/mL)2,5-Dihydroxy-3-methyl-1,4-benzoquinone (Zone of Inhibition, mm)Gentamicin (Zone of Inhibition, mm)Standard Antibiotics (MIC, µg/mL) - General Susceptibility
Staphylococcus aureusModerate Activity (Specific MIC not available)10-20-Ampicillin: 0.25-2, Tetracycline: 0.5-4
Escherichia coliModerate Activity (Specific MIC not available)10-20-Ampicillin: 2-8, Gentamicin: 0.25-4
Pseudomonas aeruginosaModerate Activity (Specific MIC not available)2021Gentamicin: 0.5-4
Salmonella spp.Not Available10-20-Tetracycline: 0.5-8
Proteus spp.Not Available10-20-Gentamicin: 0.5-8
Klebsiella pneumoniaeNot Available10-20-Gentamicin: 0.25-4
Shigella dysenteriaeNot Available10-20-Ampicillin: 0.5-4
Cryptococcus neoformansNot AvailableInsensitive-Amphotericin B: 0.1-1

Note: Data for this compound is based on qualitative descriptions from early research.[1][3] Data for 2,5-dihydroxy-3-methyl-1,4-benzoquinone and Gentamicin is from a 2008 study and presented as zone of inhibition, which is not directly comparable to MIC values but indicates sensitivity.[4] Standard antibiotic MIC ranges are generalized and can vary based on the specific strain and testing conditions.

Experimental Protocols

The methodologies employed in the foundational studies of toluquinone derivatives are crucial for understanding and potentially replicating the observed antimicrobial activities.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method was utilized to assess the antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone.[4]

  • Preparation of Microbial Cultures: Bacterial and fungal strains are cultured on appropriate nutrient agar plates to obtain fresh, viable colonies.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending microbial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly swabbed with the prepared microbial suspension.

  • Application of Test Compound: Sterile filter paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

G cluster_prep Inoculum Preparation cluster_testing Agar Diffusion Assay Culture Bacterial/Fungal Culture Suspension Standardized Microbial Suspension (0.5 McFarland) Culture->Suspension Suspend in saline Inoculate Inoculate Agar Plate Suspension->Inoculate Apply_Disc Apply Compound-impregnated Disc Inoculate->Apply_Disc Incubate Incubate Apply_Disc->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for Antimicrobial Susceptibility Testing via Agar Diffusion.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been extensively elucidated. However, research on other benzoquinone and naphthoquinone derivatives suggests that their antimicrobial effects may be attributed to several mechanisms, including the generation of reactive oxygen species (ROS), disruption of cellular membranes, and inhibition of essential enzymes.

For instance, some quinones are known to undergo redox cycling, a process that generates superoxide radicals and other ROS. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

While a specific signaling pathway for this compound has not been identified, the induction of oxidative stress by related compounds is known to activate various cellular stress response pathways in microorganisms. For example, in some cancer cell lines, a related compound, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0), has been shown to induce apoptosis through the generation of ROS and subsequent inhibition of the PI3K/Akt/mTOR signaling pathway.[5] It is plausible that a similar mechanism involving oxidative stress could be at play in its antimicrobial action.

G Toluquinone This compound Cell Microbial Cell Toluquinone->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Induces Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

Caption: Postulated Mechanism of Action via Oxidative Stress.

Conclusion

This compound presents a molecule of interest for antimicrobial research. The available data, although limited, suggests a moderate spectrum of activity against both bacteria and fungi. To fully assess its potential as a viable alternative or adjunct to standard antibiotics, further in-depth studies are imperative. Future research should focus on determining the precise minimum inhibitory concentrations against a wide range of clinically relevant pathogens, conducting direct comparative studies with current first-line antibiotics, and elucidating its specific mechanism of action and cellular targets. Such investigations will be critical in defining the therapeutic potential of this natural compound.

References

Comparative Cytotoxicity Analysis of 3-Methoxy-2,5-toluquinone Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive benchmark analysis reveals the cytotoxic potential of 3-Methoxy-2,5-toluquinone in comparison to established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy, supported by experimental data and detailed methodologies.

This publication outlines the cytotoxic profile of this compound, a quinone derivative, against various cancer cell lines. The study presents its half-maximal inhibitory concentration (IC50) values alongside those of widely used chemotherapeutic agents, offering a quantitative benchmark of its potential as an anticancer compound. The experimental protocols for determining cytotoxicity and the elucidated signaling pathways are detailed to ensure reproducibility and further investigation.

Quantitative Cytotoxicity Comparison

The in vitro cytotoxicity of this compound and the reference anticancer agents was evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. It is important to note that the IC50 values for the same compound can vary significantly across different cell lines and experimental conditions.

Notably, for the purpose of this guide, data for 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) is presented for this compound, as they share a CAS number (605-94-7), indicating they are likely the same or highly similar compounds.

CompoundCell LineCancer TypeIC50 (µM)
This compound SKOV-3Ovarian Carcinoma26.6[1]
(as Coenzyme Q0)A2780Ovarian Carcinoma27.3[1]
A2870/CP70Ovarian Carcinoma28.4[1]
Doxorubicin MCF-7Breast Cancer0.01 - 2.5
A549Lung Cancer0.24
HeLaCervical Cancer0.14 - 2.9
HepG2Liver Cancer12.2
Cisplatin A549Lung Cancer7.49 - 10.91
SKOV-3Ovarian Carcinoma2 - 40
HeLaCervical CancerVaries widely
MCF-7Breast CancerVaries widely
Paclitaxel SK-BR-3Breast CancerVaries
MDA-MB-231Breast CancerVaries
T-47DBreast CancerVaries
HeLaCervical Cancer5.39 nM
A549Lung CancerVaries

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound, Doxorubicin, Cisplatin, Paclitaxel

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted to various concentrations in a complete culture medium. The culture medium from the wells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat cells with compounds B->D C Prepare serial dilutions of test compounds C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K

Experimental workflow for a typical cytotoxicity assay.

Signaling Pathways

The cytotoxic effects of anticancer agents are mediated through various signaling pathways that ultimately lead to cell death. Below are diagrams illustrating the key signaling pathways modulated by the compared compounds.

This compound (inferred from Coenzyme Q0)

Based on studies of the closely related compound Coenzyme Q0, this compound is proposed to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt/mTOR and HER-2 signaling pathways.[1]

Methoxy_Toluquinone_Pathway MT This compound ROS ROS Generation MT->ROS HER2 HER-2 MT->HER2 inhibition G2M G2/M Cell Cycle Arrest MT->G2M Apoptosis Apoptosis ROS->Apoptosis PI3K PI3K HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy inhibition

Proposed signaling pathway for this compound.
Doxorubicin

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.[6][7][8][9][10]

Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of action for Doxorubicin.
Cisplatin

Cisplatin forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[11][12][13][14][15] This process activates various signaling pathways, including the p53 and MAPK pathways.

Cisplatin_Pathway Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway Activation DNA_Damage->MAPK Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

Mechanism of action for Cisplatin.
Paclitaxel

Paclitaxel stabilizes microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[16][17][18][19][20]

Paclitaxel_Pathway Pac Paclitaxel Microtubule_Stab Microtubule Stabilization Pac->Microtubule_Stab Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stab->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action for Paclitaxel.

References

Replicating Published Findings on 3-Methoxy-2,5-toluquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported antimicrobial activities of 3-Methoxy-2,5-toluquinone and a well-studied alternative, Thymoquinone. Due to the limited accessibility of quantitative data from the primary literature on this compound, this guide focuses on providing the available qualitative information for this compound and presents a quantitative comparison with Thymoquinone, for which extensive data is available. This guide aims to serve as a resource for researchers seeking to replicate and expand upon published findings in the field of antimicrobial quinones.

Data Presentation: Antimicrobial Activity

The following tables summarize the available data on the antimicrobial potency of this compound and Thymoquinone. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity

CompoundBacteriumMIC (µg/mL)Reference
This compound Various BacteriaNot available in the searched literature[1]
Thymoquinone Staphylococcus aureus8 - 32[1]
Staphylococcus epidermidis8[1]
Bacillus cereus4 - 8
Pseudomonas aeruginosa>512[1]
Escherichia coli>512[1]
Salmonella Typhimurium>512[1]

Table 2: Antifungal Activity

CompoundFungusMIC (µg/mL)Reference
This compound Various FungiNot available in the searched literature[1]
Thymoquinone Candida albicans15
Candida tropicalis15
Candida krusei15
Candida glabrata30 - 50

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are standard protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Dissolve the test compound (e.g., this compound or Thymoquinone) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

3. Preparation of Inoculum:

  • Culture the test microorganism overnight on an appropriate agar medium.

  • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 10 µL of the diluted microbial suspension.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the antimicrobial action of toluquinones.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Microtiter Plates Microtiter Plates Microtiter Plates->Serial Dilution Inoculum Inoculum Inoculation Inoculation Inoculum->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathways

General Antimicrobial Mechanism of Benzoquinones

Benzoquinones, including toluquinones, are known to exert their antimicrobial effects through multiple mechanisms, primarily by inducing oxidative stress and disrupting cellular membranes.

G Benzoquinone Benzoquinone ROS Production Reactive Oxygen Species (ROS) Production Benzoquinone->ROS Production Membrane Disruption Membrane Disruption Benzoquinone->Membrane Disruption Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Cell Lysis Cell Lysis Cellular Damage->Cell Lysis Membrane Disruption->Cell Lysis

Caption: General antimicrobial action of benzoquinones.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa by Thymoquinone

Thymoquinone has been shown to interfere with the quorum-sensing (QS) system of Pseudomonas aeruginosa, a key regulator of its virulence. It achieves this by downregulating the expression of the las and rhl gene systems.[2][3]

G cluster_las Las System cluster_rhl Rhl System Thymoquinone Thymoquinone lasI lasI gene Thymoquinone->lasI downregulates lasR lasR gene Thymoquinone->lasR downregulates rhlI rhlI gene Thymoquinone->rhlI downregulates rhlR rhlR gene Thymoquinone->rhlR downregulates LasI protein LasI protein lasI->LasI protein LasR protein LasR protein lasR->LasR protein 3-oxo-C12-HSL Autoinducer: 3-oxo-C12-HSL LasI protein->3-oxo-C12-HSL Virulence Factors (Las) Virulence Factors (e.g., elastase, protease) LasR protein->Virulence Factors (Las) induces 3-oxo-C12-HSL->LasR protein activates RhlI protein RhlI protein rhlI->RhlI protein RhlR protein RhlR protein rhlR->RhlR protein C4-HSL Autoinducer: C4-HSL RhlI protein->C4-HSL Virulence Factors (Rhl) Virulence Factors (e.g., rhamnolipids, pyocyanin) RhlR protein->Virulence Factors (Rhl) induces C4-HSL->RhlR protein activates

Caption: Thymoquinone's inhibition of P. aeruginosa quorum sensing.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Methoxy-2,5-toluquinone

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the safe handling and disposal of 3-Methoxy-2,5-toluquinone, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing health risks and ensuring regulatory compliance.

Hazard Profile and Safety Precautions

This compound and structurally similar compounds are classified with several hazards. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound in use before handling. General hazards associated with similar quinone-based compounds include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Before proceeding with disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications
EquipmentSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear protective gloves and impervious clothing to prevent skin exposure. Fire/flame resistant clothing should be considered.[1]
Respiratory Protection Work in a well-ventilated area or outdoors.[1] If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[1]

Step-by-Step Disposal Protocol

The most critical directive for the disposal of this compound is to engage a licensed and approved waste disposal company.[1] Under no circumstances should this chemical be disposed of via standard laboratory drains or as common solid waste.[1]

Waste Collection and Storage
  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage: Store the sealed waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.

Handling Spills

In the event of a spill, adhere to the following procedure:

  • Ventilation: Ensure the area is well-ventilated.[1]

  • PPE: Wear the appropriate PPE as specified in the table above.[1]

  • Containment: For solid spills, carefully sweep the material to avoid generating dust.[1]

  • Collection: Shovel the swept material into a suitable, labeled container for disposal.[1]

  • Cleaning: After the material has been collected, wash the spill area thoroughly with soap and water.[1]

Arranging for Disposal
  • Contact: Liaise with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[1]

  • Documentation: Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1]

  • Compliance: Strictly follow all local, state, and federal regulations concerning the transportation and disposal of hazardous chemical waste.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B D Is there a spill? B->D C Collect Waste in a Designated Hazardous Waste Container F Securely Seal and Label Container: 'Hazardous Waste' 'this compound' C->F D->C No E Follow Spill Protocol: 1. Ensure Ventilation 2. Contain & Collect 3. Clean Spill Area D->E Yes E->C G Store Container in a Cool, Dark, Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Provide SDS and Arrange for Pickup and Disposal H->I J End: Compliant Disposal I->J

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-2,5-toluquinone
Reactant of Route 2
3-Methoxy-2,5-toluquinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.